molecular formula C18H21NO6 B1671825 Evoxine CAS No. 522-11-2

Evoxine

Cat. No.: B1671825
CAS No.: 522-11-2
M. Wt: 347.4 g/mol
InChI Key: FGANMDNHTVJAHL-UHFFFAOYSA-N
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Description

Evoxine is an organonitrogen heterocyclic compound, an oxacycle and an organic heterotricyclic compound.
This compound has been reported in Skimmia reevesiana, Haplophyllum suaveolens, and other organisms with data available.

Properties

IUPAC Name

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGANMDNHTVJAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028138
Record name Evoxine
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Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-11-2
Record name Evoxine
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Record name EVOXINE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Evoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Evoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a furoquinoline alkaloid also known as haploperine, has emerged as a molecule of interest due to its selective immunomodulatory and antimicrobial properties. This document provides a comprehensive technical overview of the known mechanism of action of this compound. It focuses on its ability to counteract CO2-induced immunosuppression by modulating key inflammatory signaling pathways. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Counteracting CO2-Induced Immunosuppression

The primary characterized mechanism of action of this compound is its ability to selectively inhibit the immunosuppressive effects of elevated carbon dioxide levels (hypercapnia). This action has been demonstrated in both invertebrate and human immune cell models. This compound appears to function by intervening in specific signaling pathways that regulate the transcription of key immune effector molecules.

Restoration of Immune Gene Expression

This compound has been shown to counteract the transcriptional suppression of crucial immune genes that are inhibited by hypercapnia.

  • In Human Macrophages: In the human monocytic cell line THP-1, differentiated into macrophages, this compound prevents the hypercapnia-induced suppression of pro-inflammatory cytokines Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2) at the mRNA level.[1] IL-6 and CCL2 are critical mediators of the inflammatory response and leukocyte recruitment.

  • In Drosophila S2* Cells: In an invertebrate model using Drosophila melanogaster S2* cells, this compound counteracts the CO2-induced suppression of various antimicrobial peptides (AMPs), including Diptericin, Drosomycin, and Metchnikowin.[1] This suggests a conserved mechanism of action across different species.

Selective Activity

The immunomodulatory effects of this compound are selective. It does not universally block all cellular responses to hypercapnia. Notably, this compound does not prevent:

  • The hypercapnic inhibition of phagocytosis by THP-1 macrophages.[1]

  • The CO2-induced activation of AMP-activated protein kinase (AMPK) in rat alveolar epithelial cells.[1]

This selectivity suggests that this compound acts on a specific branch of the CO2-sensing and response pathway, rather than being a general inhibitor of cellular CO2 sensing.

Putative Signaling Pathways

While the direct molecular target of this compound has not yet been identified, the available evidence points towards its modulation of specific signaling pathways involved in immune gene regulation.

Mammalian Hypercapnia-Induced Gene Suppression Pathway

In mammalian cells, hypercapnia is known to suppress the expression of pro-inflammatory cytokines like IL-6 and CCL2.[2][3] This suppression is thought to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] this compound likely acts at a point in this pathway to relieve the CO2-induced inhibition, thereby restoring the transcription of NF-κB target genes such as IL6 and CCL2.

Putative Mechanism of this compound in Mammalian Macrophages CO2 Elevated CO2 (Hypercapnia) Unknown_Sensor Putative CO2 Sensor/ Signaling Intermediate CO2->Unknown_Sensor NFkB_Inhibition Inhibition of NF-κB Pathway Unknown_Sensor->NFkB_Inhibition IL6_CCL2_Transcription Transcription of IL-6 and CCL2 NFkB_Inhibition->IL6_CCL2_Transcription Inhibits Immunosuppression Immunosuppression NFkB_Inhibition->Immunosuppression This compound This compound This compound->NFkB_Inhibition Prevents Inhibition

Caption: Putative mechanism of this compound in counteracting CO2-induced immunosuppression in mammalian macrophages.

Drosophila Toll and Imd Signaling Pathways

In Drosophila, the expression of antimicrobial peptides is primarily regulated by the Toll and Imd signaling pathways.[5][6] The Toll pathway is mainly activated by fungi and Gram-positive bacteria, while the Imd pathway responds to Gram-negative bacteria.[5][7] Since this compound restores the expression of a range of AMPs, it is plausible that it modulates a common downstream component or a point of convergence in the CO2-mediated suppression of these pathways.

Hypothetical Action of this compound on Drosophila Immune Pathways CO2 Elevated CO2 Suppressive_Factor CO2-induced Suppressive Factor CO2->Suppressive_Factor Toll_Pathway Toll Pathway Suppressive_Factor->Toll_Pathway Inhibits Imd_Pathway Imd Pathway Suppressive_Factor->Imd_Pathway Inhibits AMP_Transcription Antimicrobial Peptide Transcription Toll_Pathway->AMP_Transcription Imd_Pathway->AMP_Transcription This compound This compound This compound->Suppressive_Factor Inhibits

Caption: Hypothetical action of this compound on CO2-mediated suppression of Toll and Imd pathways in Drosophila.

Antimicrobial Activity

Table 1: Reported Antimicrobial Activity of this compound

Bacterial SpeciesGram StainReported Activity
Escherichia coliGram-negativeActive
Bacillus subtilisGram-positiveActive
Staphylococcus aureusGram-positiveActive

Note: Specific MIC values require further experimental determination.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating this compound's mechanism of action.

Table 2: Dose-Response of this compound in Drosophila S2* Cells

This compound ConcentrationFold change in Diptericin-luciferase reporter activity (relative to CO2-treated control)
48 µM~2.5
4.8 µM~1.8
0.48 µM~1.5

Data extracted from Helenius et al., 2016.[1]

Table 3: Effect of this compound (48 µM) on Antimicrobial Peptide mRNA Expression in Drosophila S2* Cells under Hypercapnia

GeneFold change in mRNA expression (this compound + CO2 vs. CO2 alone)
Diptericin~2.0
Drosomycin~3.0
Metchnikowin~3.5

Data extracted from Helenius et al., 2016.[1]

Table 4: Effect of this compound (48 µM) on IL-6 and CCL2 mRNA Expression in LPS-stimulated THP-1 Macrophages under Hypercapnia

GeneFold change in mRNA expression (this compound + CO2 vs. CO2 alone)
IL-6~2.5
CCL2~2.0

Data extracted from Helenius et al., 2016.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Drosophila S2* Cell Dual-Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on the transcriptional activity of a specific gene promoter (e.g., Diptericin) in response to elevated CO2.

Workflow for Drosophila S2* Cell Dual-Luciferase Assay Start Start: Culture S2* cells in 96-well plates Transfection Transfect cells with: 1. Firefly luciferase reporter plasmid (e.g., pGL3-Diptericin) 2. Renilla luciferase control plasmid (e.g., pRL-TK) Start->Transfection Incubation1 Incubate for 48 hours for plasmid expression Transfection->Incubation1 Treatment Treat cells with this compound or vehicle (DMSO) Incubation1->Treatment CO2_Exposure Expose plates to normocapnia (5% CO2) or hypercapnia (e.g., 15% CO2) for a defined period (e.g., 18-24h) Treatment->CO2_Exposure Lysis Lyse cells and measure Firefly and Renilla luciferase activities CO2_Exposure->Lysis Analysis Analyze data: Normalize Firefly to Renilla activity. Calculate fold change relative to controls. Lysis->Analysis End End Analysis->End

Caption: Experimental workflow for the Drosophila S2* cell dual-luciferase reporter assay.

Protocol Details:

  • Cell Culture and Plating: Drosophila S2* cells are cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum. Cells are plated in 96-well plates at a suitable density.[8][9]

  • Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid containing the promoter of interest (e.g., Diptericin) and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency and cell viability. Transfection can be performed using a suitable reagent like Effectene or FuGENE.[8][9]

  • Incubation: Post-transfection, cells are incubated for 48 hours to allow for expression of the reporter genes.[8][9]

  • Treatment and CO2 Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The plates are then placed in incubators with controlled CO2 levels (e.g., 5% for normocapnia and 15% for hypercapnia) for 18-24 hours.

  • Luciferase Assay: After exposure, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.[10][11]

THP-1 Macrophage Differentiation and Gene Expression Analysis

This protocol is used to assess the effect of this compound on the expression of inflammatory genes in a human macrophage model.

Caption: Experimental workflow for THP-1 macrophage differentiation and gene expression analysis.

Protocol Details:

  • THP-1 Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS. To differentiate them into macrophage-like cells, they are treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 5-100 ng/mL for 24-72 hours. This causes the cells to become adherent.[12][13][14]

  • Resting Phase: After PMA treatment, the medium is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24-72 hours. This step is crucial for the cells to develop a mature macrophage phenotype.[12][15]

  • Treatment and Stimulation: The differentiated THP-1 macrophages are pre-treated with this compound or vehicle for a short period before being stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response. This is done under either normocapnic or hypercapnic conditions.

  • RNA Extraction and qRT-PCR: Following stimulation, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes (IL6, CCL2) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16][17][18]

  • Data Analysis: Gene expression data is analyzed using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between different treatment groups.[18]

Conclusion and Future Directions

This compound presents a novel mechanism of action by selectively counteracting CO2-induced immunosuppression. Its ability to restore the expression of key inflammatory mediators in human macrophages and antimicrobial peptides in an invertebrate model suggests it targets a conserved and specific component of the cellular response to hypercapnia. While the current evidence points towards the modulation of pathways like NF-κB, the direct molecular target of this compound remains a critical unanswered question.

Future research should focus on:

  • Target Deconvolution: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the direct binding partner(s) of this compound.[19][20][21]

  • Detailed Pathway Analysis: Elucidating the precise signaling nodes upstream and downstream of this compound's action within the CO2-sensing and inflammatory pathways.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of diseases characterized by hypercapnia and increased susceptibility to infection, such as severe COPD or acute respiratory distress syndrome.

  • Quantitative Antimicrobial Profiling: Determining the specific MIC values of this compound against a broad panel of clinically relevant bacteria to better define its antimicrobial spectrum.

A thorough understanding of these aspects will be crucial for the potential development of this compound or its analogs as a novel therapeutic agent for conditions involving hypercapnia-associated immune dysfunction.

References

Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a naturally occurring furoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, and detailed summaries of its biological effects. The document presents quantitative data on its antimicrobial, antiplasmodial, and immunomodulatory activities in structured tables for easy comparison. Furthermore, it outlines detailed experimental protocols for key assays and provides visualizations of relevant signaling pathways and a typical drug discovery workflow using the Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as haploperine, is a furoquinoline alkaloid found in various plant species, particularly within the Rutaceae family.[1][2] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The furoquinoline alkaloid subgroup is characterized by a furan ring fused to a quinoline core. This compound has been reported to exhibit a range of biological activities, including hypnotic, sedative, antimicrobial, antiplasmodial, and immunomodulatory effects.[1][2][3] This guide delves into the technical details of this compound, providing a foundation for further research and development.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C₁₈H₂₁NO₆ and a molecular weight of 347.36 g/mol .[1] Its structure features a furoquinoline core with methoxy and a dihydroxy-isoprenyloxy side chain.

PropertyValueReference
Molecular FormulaC₁₈H₂₁NO₆[1]
Molecular Weight347.36 g/mol [1]
IUPAC Name(2R)-1-[(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy]-3-methylbutane-2,3-diol
CAS Number522-11-2[1]
AppearanceSolid powder[1]
SolubilitySoluble in Methanol, Ethanol; Insoluble in water[1]
Melting Point154-155 °C[1]

Natural Sources and Extraction

This compound is primarily isolated from plants of the Rutaceae family. Notable sources include Evodia xanthoxyloides, Teclea gerrardii, and Haplophyllum species.[1][2]

Experimental Protocol: Extraction of this compound from Teclea gerrardii

A general protocol for the extraction and isolation of furoquinoline alkaloids from plant material is as follows. Please note that specific conditions may need to be optimized for the particular plant source and desired purity.

  • Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark of Teclea gerrardii) is subjected to extraction.

  • Solvent Extraction: The powdered material is sequentially or directly extracted with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, at room temperature.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis. These fractions are then combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities

This compound has demonstrated a variety of biological activities, which are summarized in the tables below.

Antiplasmodial Activity
OrganismStrainIC₅₀ (µM)Reference
Plasmodium falciparumD10 (Chloroquine-sensitive)24.5
Immunomodulatory Activity
Cell LineEffectConcentrationReference
Human THP-1 macrophagesCounteracts hypercapnic suppression of Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2) expression.48 µM[4]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for the key experiments cited in this guide.

Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This protocol is adapted for determining the in vitro susceptibility of P. falciparum to this compound.

  • Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., D10) is maintained in continuous culture in human erythrocytes.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted this compound is added to wells in triplicate. Control wells containing no drug and a known antimalarial drug (e.g., chloroquine) are also included.

  • Inoculation: A synchronized parasite culture (primarily ring-stage parasites) is added to each well.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) under standard culture conditions.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.[5]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Immunomodulatory Assay (CO₂-Induced Immunosuppression Model)

This protocol outlines the method to assess the effect of this compound on CO₂-induced immunosuppression in macrophages.[4]

  • Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophages.

  • Experimental Setup: The macrophages are pre-treated with this compound at a specific concentration (e.g., 48 µM) or a vehicle control (e.g., DMSO).[4]

  • Hypercapnic Exposure: The cells are then exposed to a hypercapnic environment (elevated CO₂ levels) or a normocapnic (normal CO₂) environment for a specified duration.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of pro-inflammatory cytokines.

  • RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the cells, and the expression levels of target genes, such as IL-6 and CCL2, are quantified using qPCR.

  • Data Analysis: The relative gene expression is calculated and compared between the different treatment groups to determine the effect of this compound on CO₂-induced suppression of cytokine expression.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on various cell lines.

  • Cell Seeding: The desired cell line (e.g., HeLa) is seeded into a 96-well plate and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6]

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

This compound's ability to counteract the suppression of IL-6 and CCL2 suggests its involvement in inflammatory signaling pathways. Furoquinoline alkaloids have been shown to modulate key inflammatory pathways such as NF-κB and JAK-STAT. While direct evidence for this compound's action on these pathways is still emerging, a plausible mechanism involves the inhibition of pro-inflammatory signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IkB IkB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases NF_kB_n NF-κB NF_kB->NF_kB_n translocates STAT STAT JAK->STAT phosphorylates STAT_n STAT STAT->STAT_n translocates Gene_Expression Pro-inflammatory Gene Expression (IL-6, CCL2) NF_kB_n->Gene_Expression activates STAT_n->Gene_Expression activates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor This compound This compound This compound->IKK potential inhibition This compound->JAK potential inhibition

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow for this compound Research

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a natural product like this compound.

G Start Start Plant_Collection Plant Material Collection Start->Plant_Collection Extraction Extraction Plant_Collection->Extraction Fractionation Fractionation Extraction->Fractionation Bioassay_Screening Bioassay-Guided Screening Fractionation->Bioassay_Screening Isolation Isolation of Active Compound (this compound) Bioassay_Screening->Isolation Active Fractions Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation Biological_Evaluation In-depth Biological Evaluation Structure_Elucidation->Biological_Evaluation Mechanism_of_Action Mechanism of Action Studies Biological_Evaluation->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo) Lead_Optimization->Preclinical_Studies End End Preclinical_Studies->End

Caption: A typical workflow for natural product drug discovery.

Conclusion

This compound is a furoquinoline alkaloid with a range of interesting biological activities that warrant further investigation. Its antiplasmodial and immunomodulatory properties, in particular, suggest its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable information and protocols to guide future research endeavors. Further studies are needed to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy and safety.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources of Evoxine

This technical guide provides a comprehensive overview of the natural sources of this compound, a furoquinoline alkaloid with demonstrated bioactivity. The document details the plant origins of this compound, quantitative yields reported in the literature, and detailed protocols for its extraction, isolation, and characterization. Furthermore, it illustrates the biosynthetic pathway of this compound, a typical experimental workflow for its isolation, and its known mechanism of action in counteracting CO2-induced immune suppression.

Natural Sources of this compound

This compound is a secondary metabolite found in several plant species, predominantly within the Rutaceae family. The primary reported natural sources include:

  • Vepris lecomteana : A species of evergreen shrub found in the dense and humid forests of Nigeria, Cameroon, Gabon, and Congo.[1]

  • Skimmia reevesiana (Reeves' Skimmia) : A compact, evergreen shrub from the Rutaceae family.[2]

  • Haplophyllum acutifolium : A plant belonging to the Rutaceae family.

  • Teclea gerrardii : Another member of the Rutaceae family.

Quantitative Data Presentation

The isolation yield of this compound has been quantified in at least one of its natural sources. The following table summarizes the available quantitative data.

Plant SourcePart of Plant UsedStarting Material MassYield of this compoundPercentage Yield (w/w)
Vepris lecomteanaStem (air-dried, powdered)2.3 kg228.6 mg~0.01%
Skimmia reevesianaRoot and Stem BarkNot ReportedIsolatedNot Reported
Haplophyllum acutifoliumAerial PartsNot ReportedIsolatedNot Reported
Teclea gerrardiiStem BarkNot ReportedIsolatedNot Reported

Experimental Protocols

Protocol for Extraction and Isolation of this compound from Vepris lecomteana

This protocol is based on the successful isolation of this compound from the stem of Vepris lecomteana.[1]

3.1.1. Plant Material Preparation:

  • Collect the stem material of Vepris lecomteana.

  • Air-dry the plant material at room temperature until brittle.

  • Grind the dried stem into a fine powder using a mechanical grinder.

3.1.2. Methanol Extraction:

  • Macerate the powdered stem material (2.3 kg) with methanol at room temperature for 72 hours to extract the alkaloids and other metabolites.

  • Filter the mixture to separate the plant debris from the methanol extract.

  • Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude dried extract.

3.1.3. Fractionation by Vacuum Liquid Chromatography (VLC):

  • Prepare a VLC column with silica gel.

  • Dissolve the crude extract (e.g., 45.2 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed extract to the top of the VLC column.

  • Elute the column with a solvent gradient of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and ethyl acetate (e.g., 80:20, 30:70), and finally pure ethyl acetate.

  • Collect the fractions and monitor their composition by Thin Layer Chromatography (TLC).

3.1.4. Purification by Column Chromatography:

  • Combine fractions from VLC that show the presence of this compound (based on TLC comparison with a standard, if available).

  • Pack a silica gel 60H column and equilibrate with a non-polar solvent system (e.g., petroleum ether/acetone 85:15).

  • Apply the combined fractions to the column.

  • Elute the column with the chosen solvent system, collecting sub-fractions.

  • Monitor the sub-fractions by TLC. Combine sub-fractions containing pure this compound.

  • Evaporate the solvent from the combined pure fractions to yield crystalline this compound (e.g., 228.6 mg).

Protocol for Characterization of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC) Analysis: This is a general protocol for the quantitative analysis of a purified alkaloid like this compound.

  • System: Agilent 1100 Series HPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 225 nm.[3]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Create a calibration curve by preparing serial dilutions (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL).

  • Sample Analysis: Dissolve a known weight of the isolated compound in methanol and inject it into the HPLC system. Quantify the amount of this compound by comparing the peak area with the calibration curve.

3.2.2. Spectroscopic and Spectrometric Analysis: Confirm the identity and structure of the isolated this compound using the following methods, as reported in the literature for related compounds[1]:

  • Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR, as well as 2D NMR (COSY, HMQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl3) to elucidate the complete chemical structure.

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to determine the exact molecular weight and elemental formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Record IR and UV spectra to identify functional groups and the chromophore system, respectively.

Mandatory Visualizations

This compound Biosynthetic Pathway cluster_0 Core Furoquinoline Biosynthesis cluster_1 This compound-Specific Side Chain Modification Anthranilic_acid Anthranilic Acid Quinolone_intermediate 2,4-Dihydroxyquinoline Anthranilic_acid->Quinolone_intermediate + Malonyl-CoA Prenylated_quinolone 3-Dimethylallyl- 2,4-dihydroxyquinoline Quinolone_intermediate->Prenylated_quinolone Prenyltransferase + DMAPP Furoquinoline_core Dictamnine (Furoquinoline Core) Prenylated_quinolone->Furoquinoline_core Oxidative Cyclization Prenyl_side_chain Furoquinoline with Prenyl Side Chain Furoquinoline_core->Prenyl_side_chain Further Steps Epoxidation Epoxidation of Prenyl Group Prenyl_side_chain->Epoxidation Epoxidase Hydroxylation Di-hydroxylation Epoxidation->Hydroxylation Hydrolase This compound This compound Hydroxylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_for_Evoxine_Isolation start Plant Material (Vepris lecomteana stem) prep Drying and Powdering start->prep extraction Methanol Extraction (72 hours) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract vlc Fractionation (Vacuum Liquid Chromatography) crude_extract->vlc fractions Combined Fractions vlc->fractions column_chrom Purification (Silica Gel Column Chromatography) fractions->column_chrom pure_this compound Pure this compound column_chrom->pure_this compound characterization Characterization (HPLC, NMR, MS) pure_this compound->characterization

Caption: Experimental workflow for the isolation of this compound.

Evoxine_Signaling_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Transcription Gene Transcription NFkB->Transcription Cytokines IL-6, CCL2 (Inflammation) Transcription->Cytokines Hypercapnia Hypercapnia (High CO2) Hypercapnia->NFkB Inhibits This compound This compound This compound->Hypercapnia Counteracts

Caption: this compound's role in CO2-induced immune suppression.

References

The In Vitro Biological Activity of Evoxine: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the cytotoxic and mechanistic properties of the furoquinoline alkaloid, Evoxine, is currently unavailable in publicly accessible scientific literature. Extensive searches for "this compound" and its associated in vitro biological activities, including specific IC50 values, detailed experimental protocols, and its influence on cellular signaling pathways, did not yield any specific results for this particular compound.

While research on the in vitro activities of other related alkaloids, such as phenanthroindolizidines (e.g., antofine and tylophorine) and various synthetic molecules, is documented, data specifically pertaining to this compound is absent. This suggests that this compound may be a less-studied compound, or research on its biological properties has not been published in the indexed scientific literature.

To provide the requested in-depth technical guide, further research and publication on the following aspects of this compound's in vitro biological activity would be necessary:

I. Quantitative Analysis of Cytotoxicity

A critical first step in characterizing the biological activity of a novel compound is to determine its cytotoxic or cytostatic effects on various cell lines. This is typically quantified using the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data not available
HeLaCervical Adenocarcinoma48Data not available
A549Lung Carcinoma48Data not available
HepG2Hepatocellular Carcinoma48Data not available
HCT116Colorectal Carcinoma48Data not available

Note: This table is a template. The IC50 values would need to be experimentally determined.

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following outlines a standard protocol for determining the in vitro cytotoxicity of a compound like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours (or other desired time points) in the CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

III. Signaling Pathway Analysis

Understanding the molecular mechanisms by which a compound exerts its effects is crucial for drug development. This involves investigating its impact on key cellular signaling pathways.

Hypothetical Signaling Pathway Modulated by this compound

Without experimental data, one can only speculate on the potential pathways this compound might affect based on the activities of other alkaloids. For instance, many natural compounds are known to induce apoptosis (programmed cell death) through the modulation of pathways like the PI3K/Akt/mTOR or MAPK pathways.

Workflow for Investigating this compound's Effect on a Signaling Pathway:

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Molecular Analysis cluster_outcome Cellular Outcome cluster_interpretation Interpretation start Treat Cells with this compound western_blot Western Blot for Key Pathway Proteins start->western_blot qpcr qPCR for Gene Expression start->qpcr apoptosis Apoptosis Assay (e.g., Annexin V) start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle pathway_diagram Construct Signaling Pathway Diagram western_blot->pathway_diagram qpcr->pathway_diagram apoptosis->pathway_diagram cell_cycle->pathway_diagram

Caption: A generalized workflow for elucidating the molecular mechanism of this compound.

Hypothetical this compound-Induced Apoptotic Pathway:

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Receptor ? This compound->Receptor Binds/Activates? Bax Bax This compound->Bax Activates? PI3K PI3K Receptor->PI3K Inhibits? Akt Akt PI3K->Akt Inhibits? mTOR mTOR Akt->mTOR Inhibits? Bcl2 Bcl-2 Akt->Bcl2 Inhibits? CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->Bax Inhibits Apoptosis Apoptosis CytochromeC->Apoptosis Activates Caspases

Caption: A hypothetical PI3K/Akt pathway potentially inhibited by this compound, leading to apoptosis.

Evoxine: A Potential Therapeutic Avenue for CO2-Induced Immune Suppression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of carbon dioxide in the blood and tissues, a condition known as hypercapnia, are frequently observed in patients with severe lung diseases and are associated with an increased risk of life-threatening infections.[1][2] This increased susceptibility to infection is, in part, attributed to a phenomenon known as CO2-induced immune suppression, where hypercapnia directly dampens the body's innate immune responses.[3][4] Recent research has identified a plant alkaloid, evoxine, as a promising small molecule that can counteract this immunosuppressive effect, offering a potential new strategy for treating and preventing infections in hypercapnic patients.[1][2][3]

This technical guide provides a comprehensive overview of the scientific evidence surrounding this compound's ability to mitigate CO2-induced immune suppression. It details the quantitative effects of this compound on immune gene expression, provides step-by-step experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in counteracting CO2-induced immune suppression has been quantified in both insect and human immune cell models. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on CO2-Induced Suppression of Antimicrobial Peptide (AMP) Gene Expression in Drosophila S2* Cells [3]

GeneConditionFold Change in Gene Expression (vs. PGN-stimulated in Air)
Diptericin (Dipt) PGN-stimulated in 13% CO20.2 ± 0.05
PGN-stimulated in 13% CO2 + 48 µM this compound0.6 ± 0.1
Metchnikowin (Mtk) PGN-stimulated in 13% CO20.3 ± 0.08
PGN-stimulated in 13% CO2 + 48 µM this compound0.9 ± 0.2
Drosomycin (Drs) PGN-stimulated in 13% CO20.4 ± 0.1
PGN-stimulated in 13% CO2 + 48 µM this compound1.1 ± 0.3*

Data are presented as mean ± standard deviation. PGN (peptidoglycan) was used to stimulate the immune response. *p < 0.05 compared to PGN-stimulated in 13% CO2 without this compound.

Table 2: Effect of this compound on CO2-Induced Suppression of Pro-inflammatory Gene Expression in Human THP-1 Macrophages [3][4]

GeneConditionFold Change in Gene Expression (vs. LPS-stimulated in 5% CO2)
Interleukin-6 (IL-6) LPS-stimulated in 15% CO20.4 ± 0.1
LPS-stimulated in 15% CO2 + 48 µM this compound0.7 ± 0.15
Chemokine (C-C motif) ligand 2 (CCL2) LPS-stimulated in 15% CO20.5 ± 0.12
LPS-stimulated in 15% CO2 + 48 µM this compound1.0 ± 0.2

Data are presented as mean ± standard deviation. LPS (lipopolysaccharide) was used to stimulate the immune response. *p < 0.05 compared to LPS-stimulated in 15% CO2 without this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Drosophila S2* Cell Culture and Hypercapnia Exposure
  • Cell Line: Drosophila S2* cells.

  • Culture Medium: Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 25°C in a non-humidified incubator.

  • Hypercapnia Exposure: For hypercapnic conditions, cells are placed in a humidified, sealed chamber with a controlled atmosphere of 13% CO2, 21% O2, and balanced N2. The culture medium is buffered with 25 mM HEPES to maintain a pH of 7.4.

CO2-Responsive Luciferase Reporter Assay in S2* Cells

This assay is used to screen for compounds that can counteract the suppressive effect of CO2 on the expression of the antimicrobial peptide Diptericin.

  • Reporter Construct: S2* cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of the Diptericin promoter (Dipt-luc). A constitutively expressed Renilla luciferase is co-transfected as an internal control.

  • Assay Procedure:

    • Seed transfected S2* cells in a 96-well plate.

    • Add peptidoglycan (PGN) to a final concentration of 1 µg/mL to all wells to stimulate an immune response.

    • Add this compound or other test compounds at desired concentrations.

    • Incubate the plate for 6 hours under either normocapnic (5% CO2) or hypercapnic (13% CO2) conditions.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

Human THP-1 Macrophage Culture, Differentiation, and Hypercapnia Exposure
  • Cell Line: Human THP-1 monocytic cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Differentiation to Macrophages: THP-1 monocytes are differentiated into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following PMA treatment, the medium is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours before experimentation.

  • Hypercapnia Exposure: Differentiated THP-1 macrophages are exposed to hypercapnic conditions (15% CO2, 21% O2, balanced N2) in a humidified incubator. The culture medium is buffered with 25 mM HEPES to maintain a pH of 7.4.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative changes in gene expression.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation kit, and cDNA is synthesized using a reverse transcription kit according to the manufacturers' protocols.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers.

    • Drosophila Antimicrobial Peptide Primers:

      • Diptericin (Dipt): Forward - 5'-GCTGCGCAATCGCTTCTACT-3', Reverse - 5'-TGGTGGAGTTGGCTTTTGGT-3'

      • Metchnikowin (Mtk): Forward - 5'-AAGCTATTCGACCAGCTCGA-3', Reverse - 5'-TTGTTGCCGACCACGACT-3'

      • Drosomycin (Drs): Forward - 5'-CGTGAGAACCTTTTCCAATATGATG-3', Reverse - 5'-TCCCAGGACCACCAGCAT-3'

    • Human Pro-inflammatory Gene Primers:

      • IL-6: Forward - 5'-AGCCACTCACCTCTTCAGAA-3', Reverse - 5'-TCTGAGGTGCCCATGCTACA-3'

      • CCL2: Forward - 5'-TCTGTGCCTGCTGCTCATAG-3', Reverse - 5'-TTGCTTGTCCAGGTGGTCCA-3'

    • Reference Gene Primers:

      • Drosophila RpL32: Forward - 5'-GACGCTTCAAGGGACAGTATCTG-3', Reverse - 5'-AAACGCGGTTCTGCATGAG-3'

      • Human GAPDH: Forward - 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse - 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermocycling Conditions (Typical):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis: Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the expression of a reference gene.

Signaling Pathways and Experimental Workflows

CO2-Induced Immune Suppression Signaling Pathway

Elevated CO2 levels are known to suppress the innate immune response by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In Drosophila, this involves the Toll and IMD pathways, while in human macrophages, it primarily affects the canonical NF-κB pathway. This compound appears to counteract this suppression, likely by acting on a component of these pathways.

CO2_Immune_Suppression cluster_pathway NF-κB Signaling Pathway cluster_co2 CO2-Induced Suppression cluster_this compound This compound Intervention PGN PGN (in Drosophila) Toll_IMD Toll/IMD Pathways (Drosophila) PGN->Toll_IMD LPS LPS (in Humans) Canonical_NFkB Canonical NF-κB Pathway (Humans) LPS->Canonical_NFkB NFkB_activation NF-κB Activation Toll_IMD->NFkB_activation Canonical_NFkB->NFkB_activation Gene_Expression Antimicrobial Peptide & Cytokine Gene Expression NFkB_activation->Gene_Expression CO2 High CO2 CO2->NFkB_activation This compound This compound This compound->CO2 Blocks

Caption: CO2 suppresses NF-κB signaling, which is blocked by this compound.

Experimental Workflow for Screening Compounds

The following diagram illustrates the workflow for identifying and validating compounds that counteract CO2-induced immune suppression.

Experimental_Workflow start Start s2_culture Culture Drosophila S2* cells stably expressing Dipt-luc start->s2_culture screening High-Throughput Screen with compound library s2_culture->screening hit_id Identify 'Hits' (compounds that rescue luciferase activity in high CO2) screening->hit_id validation_s2 Validate Hits in S2* cells (Dose-response & qPCR for AMPs) hit_id->validation_s2 thp1_culture Culture and Differentiate Human THP-1 Macrophages validation_s2->thp1_culture validation_thp1 Test Hits in THP-1 cells (qPCR for IL-6 and CCL2) thp1_culture->validation_thp1 lead_compound Lead Compound Identified (e.g., this compound) validation_thp1->lead_compound

References

An In-depth Technical Guide to Evoxine: Chemical Data, Experimental Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a furoquinoline alkaloid with the CAS Number 522-11-2, has garnered scientific interest due to its diverse biological activities, including its role in counteracting CO2-induced immune suppression and its antiplasmodial properties. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, spectroscopic data, and information on its natural occurrence. Detailed experimental methodologies for its isolation and characterization, alongside a proposed biosynthetic pathway, are presented to support further research and development. Furthermore, this document elucidates the signaling pathway associated with its immunomodulatory effects, offering valuable insights for drug development professionals.

Chemical and Physical Data

This compound is a naturally occurring furoquinoline alkaloid. Its chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General Chemical Data for this compound [1][2][3]

ParameterValue
CAS Number 522-11-2
Molecular Formula C₁₈H₂₁NO₆
Molecular Weight 347.4 g/mol
IUPAC Name 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol
Synonyms Haploperine

Table 2: Physical Properties of this compound

PropertyValue
Appearance Powder
Melting Point 154-155 °C
Density 1.3 g/cm³
Solubility Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the furoquinoline core, methoxy groups, and the protons of the dihydroxy-methyl-butoxy side chain. Key signals would include singlets for the methoxy groups, and complex multiplets for the aromatic and side-chain protons.

  • ¹³C-NMR: The carbon-13 NMR spectrum would display distinct signals for the carbons of the furoquinoline rings, the two methoxy carbons, and the carbons of the aliphatic side chain, including the quaternary carbon and the carbons bearing hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Expected key peaks include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Peaks around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound would show a molecular ion peak [M]⁺ at m/z 347, corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the furoquinoline ring system.

Natural Occurrence and Biosynthesis

This compound is found in various plant species, primarily within the Rutaceae family. Notable sources include Evodia xanthoxyloides, Teclea gerrardii, and Skimmia reevesiana.[3]

The biosynthesis of furoquinoline alkaloids, including this compound, is believed to start from anthranilic acid. The proposed biosynthetic pathway for this compound involves the prenylation of a quinoline precursor, followed by a series of enzymatic modifications including cyclization to form the furan ring, and subsequent hydroxylation and O-methylation reactions.

This compound Biosynthesis Pathway cluster_0 Core Biosynthesis Anthranilic_acid Anthranilic acid Quinolone_precursor 4-Hydroxy-2-quinolone Anthranilic_acid->Quinolone_precursor Multiple steps Prenylated_quinolone 3-Prenyl-4-hydroxy-2-quinolone Quinolone_precursor->Prenylated_quinolone Prenyltransferase Platydesmine Platydesmine Prenylated_quinolone->Platydesmine Hydroxylation & Cyclization Dictamnine Dictamnine Platydesmine->Dictamnine Dehydration Evoxine_precursor Hydroxylated Dictamnine Derivative Dictamnine->Evoxine_precursor Hydroxylation & Side Chain Addition This compound This compound Evoxine_precursor->this compound O-Methylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of Furoquinoline Alkaloids from Teclea species (General Protocol)

This protocol is a generalized procedure based on the isolation of furoquinoline alkaloids from Teclea species and can be adapted for the specific isolation of this compound.

  • Extraction:

    • Air-dry and powder the plant material (e.g., stem bark of Teclea gerrardii).

    • Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by dichloromethane and then methanol, at room temperature.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the dichloromethane and methanol extracts to column chromatography over silica gel.

    • Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

  • Purification:

    • Combine fractions showing similar TLC profiles.

    • Further purify the combined fractions containing the target compound (this compound) using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient).

    • Monitor the purification process by HPLC-DAD to ensure the isolation of a pure compound.

Isolation Workflow Plant_Material Powdered Plant Material Extraction Sequential Extraction (Hexane, DCM, Methanol) Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Purification Preparative TLC or HPLC Fraction_Collection->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the isolation of this compound.

Characterization
  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.

  • Mass Spectrometry: Analyze the purified compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

  • IR Spectroscopy: Obtain the IR spectrum of the pure compound using a KBr pellet or as a thin film.

Biological Activity and Signaling Pathway

This compound has been identified as a small molecule that counteracts CO2-induced immune suppression. Specifically, it inhibits the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages. This effect is selective, as it does not affect hypercapnic inhibition of phagocytosis.

The proposed signaling pathway involves the modulation of transcription factors that are sensitive to changes in intracellular pH or other CO2-related signals, which in turn regulate the expression of immune-related genes.

This compound Signaling Pathway Hypercapnia Hypercapnia (Elevated CO₂) Intracellular_Signal Intracellular pH change / CO₂-sensitive signal Hypercapnia->Intracellular_Signal Transcription_Factor_Modulation Modulation of Transcription Factors (e.g., NF-κB, AP-1) Intracellular_Signal->Transcription_Factor_Modulation Gene_Suppression Suppression of IL-6 & CCL2 Gene Expression Transcription_Factor_Modulation->Gene_Suppression Immune_Suppression Immune Suppression Gene_Suppression->Immune_Suppression This compound This compound This compound->Transcription_Factor_Modulation Inhibits suppression

Caption: this compound's role in counteracting CO₂-induced immune suppression.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the context of modulating immune responses in hypercapnic conditions. This technical guide provides foundational data and methodologies to facilitate further research into its chemical synthesis, pharmacological properties, and clinical potential. The detailed chemical data, proposed biosynthetic pathway, and elucidated signaling pathway serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

An In-depth Technical Guide to the Discovery and Research of Evoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a furoquinoline alkaloid of plant origin, has been identified as a promising small molecule with the ability to counteract carbon dioxide (CO₂)-induced immune suppression. This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to this compound. It summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the hypothesized signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Discovery and History

This compound, also known as haploperine, was first described in the scientific literature in the mid-20th century, with its structure being elucidated in 1954.[1] It is naturally found in a variety of Australian and African plants, including Evodia xanthoxyloides and Teclea gerrardii.[1] For decades, research on this compound was limited. However, a seminal study in 2016 by Helenius et al. brought this compound to the forefront of immunological research.[2] This study identified this compound from a focused screen of 8,832 compounds as a molecule that could counteract the immunosuppressive effects of hypercapnia (elevated CO₂ levels).[2]

The research by Helenius and colleagues demonstrated that this compound selectively mitigates the CO₂-induced transcriptional suppression of innate immune genes.[1][2] Specifically, it was shown to restore the expression of antimicrobial peptides (AMPs) in Drosophila S2* cells and key inflammatory cytokines in human macrophages that were suppressed by elevated CO₂.[2] This discovery opened a new avenue for investigating therapeutic strategies to combat the increased susceptibility to infections observed in patients with conditions causing hypercapnia, such as severe lung diseases.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound's immunomodulatory effects.

Table 1: Dose-Response of this compound on Drosophila Diptericin-luciferase Reporter Activity in the Presence of Elevated CO₂

This compound ConcentrationNormalized Luciferase Activity (in elevated CO₂)
0 µM (DMSO control)1.0
48 µM~2.5
480 µM~3.0

Data extracted from dose-response curve in Helenius et al. (2016). The values represent the approximate fold-increase in reporter activity in the presence of elevated CO₂ and this compound compared to elevated CO₂ with a DMSO control.

Table 2: Effect of this compound (48 µM) on LPS-Induced Gene Expression in Human THP-1 Macrophages under Normocapnic (5% CO₂) and Hypercapnic (15% CO₂) Conditions

GeneConditionNormalized mRNA Expression (vs. Normocapnia + DMSO)
IL-6 Normocapnia (5% CO₂) + DMSO1.0
Hypercapnia (15% CO₂) + DMSO~0.4
Normocapnia (5% CO₂) + this compound~0.6
Hypercapnia (15% CO₂) + this compound~0.7
CCL2 Normocapnia (5% CO₂) + DMSO1.0
Hypercapnia (15% CO₂) + DMSO~0.5
Normocapnia (5% CO₂) + this compound~0.8
Hypercapnia (15% CO₂) + this compound~0.9

Data interpreted from bar charts in Helenius et al. (2016). The results indicate that this compound partially restores the hypercapnia-induced suppression of IL-6 and CCL2 expression.

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments in this compound research.

High-Throughput Screening for Modulators of CO₂-Induced Immune Suppression

This protocol describes the focused screen that led to the identification of this compound.

  • Cell Culture and Reagents: Drosophila S2* cells were cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum. The screening library consisted of 8,832 small molecules.

  • Reporter Gene Assay: S2* cells were transiently transfected with a plasmid containing a luciferase reporter gene under the control of the Diptericin (Dipt) promoter, a downstream target of the immune deficiency (Imd) signaling pathway. A constitutively expressed Renilla luciferase plasmid was co-transfected for normalization.

  • Compound Treatment and CO₂ Exposure: Transfected cells were plated in 384-well plates, and the library compounds were added to a final concentration of approximately 48 µM. The plates were then incubated in either a normocapnic (5% CO₂) or hypercapnic (15% CO₂) environment for 24 hours.

  • Luciferase Activity Measurement: After incubation, luciferase activity was measured using a dual-luciferase reporter assay system. The ratio of Dipt-luciferase to Renilla luciferase activity was calculated to determine the effect of each compound on CO₂-induced suppression of the Dipt promoter.

  • Hit Identification: Compounds that significantly counteracted the CO₂-induced suppression of luciferase activity were identified as primary hits. This compound was one of the confirmed hits from this screen.

Analysis of Gene Expression in Human Macrophages

This protocol details the investigation of this compound's effects on mammalian immune cells.

  • Cell Culture and Differentiation: Human THP-1 monocytic cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment and CO₂ Exposure: Differentiated THP-1 macrophages were pre-treated with either DMSO (vehicle control) or 48 µM this compound for 1 hour. Cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and immediately placed in either a normocapnic (5% CO₂) or hypercapnic (15% CO₂) incubator for 6 hours.

  • RNA Extraction and Quantitative PCR (qPCR): Total RNA was extracted from the cells, and cDNA was synthesized. qPCR was performed to quantify the relative mRNA expression levels of IL-6, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression was calculated using the ΔΔCt method, with the results from the normocapnic DMSO-treated cells serving as the baseline.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the hypothesized signaling pathway affected by this compound and the experimental workflows.

G cluster_0 Hypercapnia (Elevated CO₂) cluster_1 Immune Gene Transcription CO2 Elevated CO₂ RelB_p100 RelB/p100 Complex (Cytosolic) CO2->RelB_p100 Promotes Nuclear Translocation RelB_nuclear RelB (Nuclear) RelB_p100->RelB_nuclear Transcription_Suppression Transcriptional Suppression RelB_nuclear->Transcription_Suppression Mediates Immune_Genes Innate Immune Genes (e.g., IL-6, CCL2, AMPs) Transcription_Suppression->Immune_Genes This compound This compound This compound->RelB_p100 Hypothesized to Inhibit Nuclear Translocation

Caption: Hypothesized signaling pathway of this compound in counteracting CO₂-induced immune suppression.

G cluster_0 High-Throughput Screening cluster_1 Mammalian Cell Validation start Transfect Drosophila S2* cells with Dipt-luciferase reporter plate Plate cells and add 8,832 library compounds start->plate incubate Incubate in normocapnic (5% CO₂) and hypercapnic (15% CO₂) conditions plate->incubate measure Measure dual-luciferase activity incubate->measure identify Identify hits that counteract CO₂-induced suppression measure->identify evoxine_hit This compound identified as a key hit identify->evoxine_hit differentiate Differentiate THP-1 monocytes to macrophages treat Pre-treat with this compound (48 µM) or DMSO differentiate->treat stimulate Stimulate with LPS and expose to normocapnic or hypercapnic conditions treat->stimulate analyze Perform qPCR for IL-6 and CCL2 -expression stimulate->analyze confirm Confirm this compound's restorative effect analyze->confirm

Caption: Experimental workflow for the discovery and validation of this compound's immunomodulatory effects.

Mechanism of Action and Future Directions

The precise molecular mechanism by which this compound counteracts CO₂-induced immune suppression is not yet fully elucidated. However, existing research provides strong indications. Elevated CO₂ has been shown to suppress the expression of genes regulated by the NF-κB (nuclear factor-kappa B) signaling pathway.[1] More specifically, hypercapnia promotes the nuclear translocation of RelB, a component of the non-canonical NF-κB pathway that can act as a negative regulator of innate immune gene expression.[1]

It is hypothesized that this compound may interfere with this process, potentially by inhibiting the nuclear translocation of RelB or by modulating other upstream or downstream components of this CO₂-sensitive signaling cascade. The selectivity of this compound is noteworthy; it does not affect all cellular responses to hypercapnia, such as the inhibition of phagocytosis or the activation of AMPK, suggesting a targeted mechanism of action.[2][3]

Future research should focus on:

  • Elucidating the direct molecular target of this compound: Identifying the protein(s) that this compound binds to will be crucial for understanding its mechanism of action.

  • Investigating the impact of this compound on the NF-κB pathway: Detailed studies are needed to confirm whether this compound directly modulates the nuclear translocation and activity of RelB and other NF-κB components.

  • In vivo studies: Preclinical animal models of hypercapnia and infection are necessary to evaluate the therapeutic efficacy and safety of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs could lead to the development of more potent and specific compounds.

References

Evoxine's Sedative and Hypnotic Profile: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Evoxine, a furoquinoline alkaloid naturally occurring in various plant species, has been identified for its potential sedative and hypnotic properties. This technical guide synthesizes the current, albeit limited, publicly available scientific information on this compound's effects on the central nervous system (CNS). It is intended for researchers, scientists, and drug development professionals seeking to understand the existing knowledge base and identify areas for future investigation. This document explicitly acknowledges the significant gaps in the scientific literature regarding quantitative data, detailed experimental protocols, and the precise mechanism of action for this compound's sedative and hypnotic activities.

Introduction

This compound, also known as haploperine, is a furoquinoline alkaloid found in a variety of Australian and African plants, including Evodia xanthoxyloides and Teclea gerrardii.[1] While its purported hypnotic and sedative effects are noted in scientific literature, there is a conspicuous absence of in-depth studies to substantiate these claims with robust empirical data. This guide aims to provide a comprehensive overview of the available information and to frame a theoretical context for its potential pharmacological activity based on the broader class of furoquinoline alkaloids.

Chemical and Physical Properties

A summary of this compound's key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name(±)-1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diolWikipedia
SynonymsHaploperineWikipedia
Molecular FormulaC₁₈H₂₁NO₆PubChem
Molar Mass347.367 g/mol Wikipedia
AppearanceNot specified in available literature-
SolubilityNot specified in available literature-

Table 1: Chemical and Physical Properties of this compound

Preclinical Data on Sedative and Hypnotic Effects

A thorough review of the scientific literature reveals a significant lack of specific preclinical data on the sedative and hypnotic effects of this compound. No studies providing dose-response relationships, ED₅₀, or LD₅₀ values for sedation or hypnosis were identified. Furthermore, detailed experimental protocols from in vivo or in vitro studies focusing on these CNS effects are not publicly available.

While the sedative and hypnotic properties of this compound are mentioned, the primary research focus in the available literature has been on its other biological activities, such as its antimicrobial and immunosuppressive effects.

Postulated Mechanism of Action

The precise molecular mechanism underlying the sedative and hypnotic effects of this compound has not been elucidated. However, based on the known pharmacology of many sedative-hypnotic agents and the general activities of alkaloids, a few hypothetical mechanisms can be proposed for future investigation.

Many sedative and hypnotic drugs exert their effects by modulating the activity of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. It is plausible that this compound could interact with GABAᴀ receptors, either directly as an agonist or as a positive allosteric modulator, thereby enhancing GABAergic inhibition and leading to CNS depression.

To visualize this hypothetical mechanism, a potential signaling pathway is depicted below. It is crucial to emphasize that this diagram is a theoretical construct and is not based on experimental evidence for this compound.

Hypothetical_Mechanism_of_Evoxine_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action_Potential Action Potential Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion GABA_Release GABA Release Vesicle_Fusion->GABA_Release GABA_A_Receptor GABAᴀ Receptor GABA_Release->GABA_A_Receptor Binds Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation_Hypnosis Sedation_Hypnosis Reduced_Excitability->Sedation_Hypnosis This compound This compound This compound->GABA_A_Receptor Potentially Modulates

Caption: Hypothetical signaling pathway for this compound's sedative-hypnotic effect.

Experimental Protocols: A Call for Research

The absence of detailed experimental protocols is a major impediment to the systematic evaluation of this compound's sedative and hypnotic potential. Future research should prioritize the following experimental designs:

  • In Vivo Behavioral Studies: Standard behavioral tests in rodent models, such as the open field test, elevated plus-maze, and pentobarbital-induced sleeping time test, would be essential to quantify the sedative and hypnotic effects of this compound and establish a dose-response relationship.

  • Electrophysiological Studies: In vitro patch-clamp electrophysiology on neuronal cells expressing GABAᴀ receptors could determine if this compound directly modulates receptor activity. In vivo electroencephalography (EEG) studies in animals would be critical to assess its effects on sleep architecture.

  • Receptor Binding Assays: Competitive binding assays with radiolabeled ligands for various CNS receptors (e.g., GABAᴀ, benzodiazepine, serotonin, dopamine receptors) would help to identify the molecular targets of this compound.

Conclusion and Future Directions

This compound is a furoquinoline alkaloid with attributed sedative and hypnotic effects. However, a comprehensive review of the scientific literature reveals a stark lack of empirical data to support and quantify these activities. The information available is insufficient for a thorough assessment of its potential as a therapeutic agent.

The future of this compound research in the context of sedative and hypnotic drug development is contingent on the execution of fundamental pharmacological studies. A systematic investigation into its in vivo efficacy, mechanism of action, pharmacokinetic profile, and safety is imperative. The hypothetical mechanism presented in this guide, centered on the GABAergic system, offers a starting point for such investigations. Drug development professionals are encouraged to view this compound as a lead compound with a currently unverified but potentially valuable pharmacological profile that warrants rigorous scientific exploration.

References

Evoxine as a strychnine and pentylenetetrazole antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the furoquinoline alkaloid evoxine as an antagonist to the convulsant agents strychnine and pentylenetetrazole. Despite its known hypnotic and sedative properties, no direct evidence from preclinical or clinical studies currently supports its efficacy or mechanism of action in counteracting seizures induced by these substances.

This compound, also known as haploperine, is a naturally occurring compound found in plant species such as Evodia xanthoxyloides. While its sedative effects suggest activity within the central nervous system (CNS), its specific interactions with the glycine receptor-mediated pathways targeted by strychnine, or the GABAergic system influenced by pentylenetetrazole, remain uninvestigated.

This technical whitepaper aims to address the current state of knowledge regarding this compound in the context of strychnine and pentylenetetrazole antagonism. However, the conspicuous absence of dedicated research in this area precludes the presentation of quantitative data, detailed experimental protocols, and established signaling pathways as initially intended.

Current Landscape: A Lack of Direct Evidence

Strychnine is a potent convulsant that acts as a competitive antagonist at glycine receptors, primarily in the spinal cord. This inhibition of the inhibitory neurotransmitter glycine leads to excessive neuronal excitation and severe muscle convulsions. Pentylenetetrazole (PTZ), on the other hand, is a central nervous system stimulant that is thought to exert its convulsant effects primarily by acting as a non-competitive antagonist of the GABA-A receptor complex, thereby inhibiting GABAergic neurotransmission.

An effective antagonist against these agents would need to modulate these specific neurotransmitter systems. For instance, a strychnine antagonist would likely compete for binding at the glycine receptor or allosterically modulate the receptor to prevent strychnine's effects. A pentylenetetrazole antagonist would typically enhance GABAergic inhibition, for example, by acting as a positive allosteric modulator of GABA-A receptors.

Despite extensive searches of scientific databases and literature, no studies were identified that have explored the potential of this compound to interact with either the glycine receptor or the GABA-A receptor in the context of strychnine or pentylenetetrazole-induced seizures. Consequently, there is no quantitative data available, such as the median effective dose (ED50) or lethal dose (LD50) of this compound in preclinical models of strychnine or pentylenetetrazole toxicity, nor any established protective indices.

Future Directions and Research Imperatives

The absence of data on this compound as a strychnine and pentylenetetrazole antagonist highlights a potential area for future pharmacological research. The known sedative properties of this compound could hypothetically be linked to an interaction with inhibitory neurotransmitter systems, which might confer some anticonvulsant activity.

To elucidate the potential of this compound in this domain, a systematic series of preclinical investigations would be required. The logical workflow for such research is outlined below.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Anticonvulsant Screening cluster_2 Phase 3: Mechanistic Elucidation A Receptor Binding Assays (Glycine & GABA-A Receptors) B Electrophysiological Studies (e.g., Patch Clamp on Neurons) A->B Determine affinity & functional activity C Strychnine-Induced Seizure Model (e.g., in mice or rats) B->C Promising in vitro results D Pentylenetetrazole-Induced Seizure Model (e.g., in mice or rats) B->D Promising in vitro results E Determination of ED50 & LD50 C->E D->E F Neurochemical Analysis (e.g., measuring neurotransmitter levels) E->F G Molecular Docking Studies F->G Hypothesize specific interactions

Figure 1. A proposed experimental workflow to investigate the potential of this compound as an antagonist to strychnine and pentylenetetrazole.

The initial phase would involve in vitro studies to determine if this compound binds to and modulates glycine or GABA-A receptors. Positive results would then warrant progression to in vivo animal models of strychnine and pentylenetetrazole-induced seizures to assess its anticonvulsant efficacy and determine key toxicological and efficacy parameters. Should this compound demonstrate significant anticonvulsant activity, further mechanistic studies would be necessary to pinpoint its precise molecular targets and signaling pathways.

Until such research is conducted, any claims regarding this compound's utility as a strychnine and pentylenetetrazole antagonist remain speculative. The scientific community is encouraged to explore the neuropharmacological profile of this and other furoquinoline alkaloids to uncover potential new therapeutic agents for the management of convulsive seizures.

Methodological & Application

Application Notes and Protocols for Evodiamine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine is a naturally occurring quinolone alkaloid extracted from the dried unripe fruit of Evodia rutaecarpa.[1][2] It is a compound of significant interest in oncological research due to its demonstrated anti-cancer properties.[1][3] Evodiamine has been shown to inhibit the proliferation of a wide range of cancer cells, induce apoptosis (programmed cell death), and suppress tumor cell invasion and metastasis.[3][4][5] One of the key mechanisms of action for Evodiamine is its ability to modulate critical cellular signaling pathways, including the FAK/AKT/mTOR pathway, which is often hyperactivated in various cancers.[2]

These application notes provide detailed protocols for investigating the effects of Evodiamine on cancer cells in vitro, focusing on determining its cytotoxic concentration, analyzing its pro-apoptotic effects, and examining its impact on the FAK/AKT/mTOR signaling pathway.

Data Presentation

Table 1: IC50 Values of Evodiamine in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Evodiamine vary across different cancer cell lines, reflecting differential sensitivity to the compound.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
HCT116Colorectal Cancer1524[6]
HT29Colorectal Cancer3024[6]
HCT116Colorectal Cancer1548[6]
HT29Colorectal Cancer1548[6]
U2OSOsteosarcoma6Not Specified[7]
A549Lung Cancer1.372[8]
B16-F10Melanoma2.4Not Specified[3]
Lewis Lung Carcinoma (LLC)Lung Cancer4.8Not Specified[3]
MDA-MB-231Breast Cancer7.86 (ENPs)24[1]
MCF-7Breast Cancer15.36 (ENPs)24[1]
MDA-MB-231Breast Cancer3.44 (ENPs)48[1]
MCF-7Breast Cancer11.48 (ENPs)48[1]

ENPs: Evodiamine-loaded Bovine Serum Albumin Nanoparticles

Experimental Protocols

Cell Viability Assay to Determine IC50 of Evodiamine

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of Evodiamine and determine its IC50 value. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Evodiamine stock solution (dissolved in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Evodiamine Treatment:

    • Prepare serial dilutions of Evodiamine from the stock solution in complete medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Evodiamine concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Evodiamine dilutions or control medium.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of Evodiamine concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by Evodiamine using Annexin V-FITC and PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • Evodiamine

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Evodiamine at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

    • The cell population can be distinguished into four quadrants:

      • Q1 (Annexin V- / PI+): Necrotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic cells

      • Q3 (Annexin V- / PI-): Live cells

      • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blot Analysis of FAK/AKT/mTOR Signaling Pathway

This protocol details the procedure for analyzing the protein expression and phosphorylation status of key components of the FAK/AKT/mTOR pathway in response to Evodiamine treatment.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm tissue culture dishes

  • Evodiamine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with Evodiamine as described previously.

    • Wash cells with cold PBS and lyse them in RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation. Evodiamine treatment is expected to decrease the phosphorylation of FAK, AKT, and mTOR.[2]

Visualizations

Evodiamine_Signaling_Pathway Evodiamine Evodiamine p_FAK p-FAK Evodiamine->p_FAK Inhibits p_AKT p-AKT Evodiamine->p_AKT Inhibits p_mTOR p-mTOR Evodiamine->p_mTOR Inhibits RTKs Receptor Tyrosine Kinases (RTKs) FAK FAK RTKs->FAK Activates FAK->p_FAK Phosphorylation PI3K PI3K p_FAK->PI3K Activates AKT AKT PI3K->AKT Activates AKT->p_AKT Phosphorylation mTOR mTOR p_AKT->mTOR Activates mTOR->p_mTOR Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) p_mTOR->Bcl2 Inhibits Bax Upregulates Bcl-2 Caspases Caspase Activation p_mTOR->Caspases Inhibits Bax Bax (Pro-apoptotic) Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Evodiamine's effect on the FAK/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of Evodiamine start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (FAK/AKT/mTOR pathway proteins) treatment->western ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells (Flow Cytometry) apoptosis->apoptosis_quant protein_quant Quantify Protein Expression and Phosphorylation western->protein_quant conclusion Conclusion: Evaluate Anti-Cancer Effects of Evodiamine ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

References

Application Notes and Protocols for Determining the Optimal Concentration of Evoxine for THP-1 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for determining the optimal concentration of Evoxine, a novel compound with putative anti-inflammatory properties, for use in experiments involving THP-1 monocyte-derived macrophages. THP-1 cells are a human monocytic leukemia cell line that can be differentiated into macrophage-like cells, providing a valuable in vitro model for studying the effects of therapeutic compounds on macrophage function. These protocols cover essential preliminary assessments, including cytotoxicity and the evaluation of anti-inflammatory activity, to establish a safe and effective concentration range for this compound in downstream applications.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for organizing the quantitative data that will be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound on THP-1 Macrophages

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Vehicle Control)1000
0.1
1
10
25
50
100

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated THP-1 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Untreated Control
LPS (100 ng/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Macrophages

This protocol details the steps for culturing human THP-1 monocytes and differentiating them into macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 96-well tissue culture plates

Procedure:

  • THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Seeding: Seed THP-1 monocytes in the desired culture plates at a density of 2 x 10⁴ cells per well for 96-well plates or 1 x 10⁶ cells per well for 6-well plates.

  • Differentiation: To differentiate the monocytes into macrophages, add PMA to the culture medium at a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells with PMA for 48 hours. During this time, the cells will adhere to the bottom of the plate and adopt a macrophage-like morphology.

  • Resting: After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent macrophages once with sterile PBS. Add fresh, PMA-free complete RPMI-1640 medium and incubate for an additional 24 hours to allow the cells to rest before proceeding with experiments.

Protocol 2: Assessment of this compound Cytotoxicity

This protocol describes how to evaluate the cytotoxic effects of this compound on THP-1 macrophages using MTT and LDH assays.

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Lysis buffer (for positive control in LDH assay)

  • Microplate reader

Procedure:

  • Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Remove the medium from the rested macrophages and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • Read the absorbance at 570 nm.

  • LDH Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH release.

    • Include a positive control by treating some wells with a lysis buffer to achieve maximum LDH release.

    • Read the absorbance at the recommended wavelength (typically 490 nm).

Protocol 3: Evaluation of Anti-Inflammatory Activity of this compound

This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 macrophages.

Materials:

  • Differentiated THP-1 macrophages in a 6-well or 24-well plate

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell lysis buffer for protein analysis

  • BCA protein assay kit

  • Reagents and equipment for Western blotting

Procedure:

  • Pre-treatment: Treat the rested THP-1 macrophages with various non-cytotoxic concentrations of this compound (determined from Protocol 2) for 2 hours.

  • Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the untreated control group.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Lysate Preparation: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer. Collect the lysates for subsequent protein analysis, such as Western blotting, to investigate signaling pathways.

Visualization of Workflows and Signaling Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimental Phase THP1_Culture THP-1 Monocyte Culture Seeding Cell Seeding THP1_Culture->Seeding Differentiation PMA Differentiation (48h) Seeding->Differentiation Resting Resting (24h) Differentiation->Resting Evoxine_Treatment This compound Treatment (24h) Resting->Evoxine_Treatment Pre_treatment This compound Pre-treatment (2h) Resting->Pre_treatment MTT_Assay MTT Assay Evoxine_Treatment->MTT_Assay LDH_Assay LDH Assay Evoxine_Treatment->LDH_Assay LPS_Stimulation LPS Stimulation (24h) ELISA Cytokine ELISA LPS_Stimulation->ELISA Western_Blot Western Blot LPS_Stimulation->Western_Blot Pre_treatment->LPS_Stimulation NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK Inhibits (Hypothesized)

Application Note: Preparation of Evoxine Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxine is a furoquinoline alkaloid naturally found in various plant species, including Skimmia reevesiana and Teclea gerrardii.[1][] It has garnered scientific interest due to its diverse biological activities. Research has shown that this compound can counteract CO2-induced immune suppression, exhibits moderate antiplasmodial activity, and shows antimicrobial effects against a range of bacteria.[1][3] Specifically, it can inhibit the expression of interleukin-6 (IL-6) and the chemokine CCL2 in human macrophages.[3] Given its poor solubility in water, preparing a concentrated stock solution in an appropriate organic solvent is a critical first step for its use in in vitro and in vivo studies.[]

Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an ideal vehicle for preparing stock solutions of water-insoluble molecules like this compound for biological assays.[4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Compound and Solvent Data

Quantitative data for this compound and the solvent DMSO are summarized below for easy reference.

Table 1: this compound Properties

Property Value Source
CAS Number 522-11-2 [1][6][7]
Molecular Formula C₁₈H₂₁NO₆ [][6]
Molecular Weight 347.36 g/mol [][3][7]
Appearance Solid powder [][7]
Purity ≥95% - 98% [1][7]
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform, Acetone. Insoluble in water. [1][]

| Powder Storage | Store at +4°C or -20°C in a dark, dry place. |[][8] |

Table 2: DMSO Properties

Property Value Source
Formula (CH₃)₂SO [4]
Molar Mass 78.13 g/mol [4]
Appearance Colorless liquid [4]
Boiling Point 189 °C (372 °F) [4]
Melting Point 19 °C (66 °F) [4]

| Solubility in Water | Miscible |[4] |

Experimental Protocols

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder and DMSO.

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin.[5] Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting any work.[9][10][11]

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust calculations as needed for different volumes or concentrations.

Materials and Equipment:

  • This compound powder (purity ≥98%)

  • Anhydrous/biotechnology-grade DMSO

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Calculation: To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of 10 mM this compound:

    • Mass (mg) = 10 mM x 1 mL x 347.36 g/mol / 1000

    • Mass (mg) = 3.47 mg

Procedure:

  • Equilibrate: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30-60 minutes to prevent condensation of moisture.[1]

  • Weighing: Carefully weigh out 3.47 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Labeling: Clearly label the tube with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.

  • Storage: For short-term storage (up to two weeks), the solution can be kept at 4°C.[1] For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for up to 3-6 months.[8][12] Avoid repeated freeze-thaw cycles.[8]

G cluster_prep Preparation cluster_storage Storage & Use start Equilibrate this compound Powder to RT weigh Weigh 3.47 mg this compound start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve label_tube Label Stock Solution dissolve->label_tube aliquot Aliquot into Single-Use Tubes label_tube->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

Application Protocol: Dilution for Cell-Based Assays

When preparing working solutions for cell culture experiments, it is crucial to minimize the final DMSO concentration to prevent cellular toxicity. A final concentration of <0.5% DMSO is recommended, and a vehicle control (media with the same final DMSO concentration) should always be included in the experiment.[8]

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a serial or stepwise dilution of the stock solution in cell culture medium to avoid precipitation of the compound.[8] For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:100 in media (to 100 µM), then dilute this intermediate solution 1:10 into the final cell culture well.

  • Final Dilution Calculation:

    • Goal: Prepare 2 mL of cell culture medium with a final this compound concentration of 10 µM.

    • Using the formula C₁V₁ = C₂V₂:

      • C₁ (Stock Concentration) = 10 mM = 10,000 µM

      • C₂ (Final Concentration) = 10 µM

      • V₂ (Final Volume) = 2 mL = 2000 µL

      • V₁ (Volume of Stock) = (C₂ x V₂) / C₁ = (10 µM x 2000 µL) / 10000 µM = 2 µL

    • Action: Add 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium.

  • Vehicle Control: Prepare a control sample by adding 2 µL of pure DMSO to 1998 µL of cell culture medium. This results in a final DMSO concentration of 0.1%, which matches the treatment condition.

  • Mix and Apply: Mix the working solution gently by pipetting and immediately add it to the cells.

This compound's Reported Biological Effects

This compound has been reported to modulate specific immune responses. The diagram below illustrates its known pharmacological effects based on current literature. It selectively counteracts the CO2-induced transcriptional suppression of antimicrobial peptides without affecting other pathways like CO2-induced AMPK activation.[1][]

G cluster_pathways Cellular Responses This compound This compound immunosuppression Suppression of Antimicrobial Peptides This compound->immunosuppression Inhibits cytokines Expression of IL-6 & CCL2 This compound->cytokines Inhibits ampk AMPK Activation co2 High CO₂ (Hypercapnia) co2->immunosuppression co2->ampk note This compound does NOT inhibit CO₂-induced AMPK activation ampk->note

Caption: Logical diagram of this compound's known biological effects.

References

Application Notes and Protocols: Antimicrobial Peptide Expression Assay with Evoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are crucial components of the innate immune system, providing a first line of defense against a broad spectrum of pathogens. The expression of AMPs is tightly regulated by evolutionarily conserved signaling pathways. Conditions such as hypercapnia, an elevation of carbon dioxide (CO2) levels in the blood and tissues, have been shown to suppress the expression of these vital defense molecules, increasing susceptibility to infections.[1][2] Evoxine, a plant-derived furoquinoline alkaloid, has been identified as a small molecule capable of counteracting this CO2-induced immunosuppression, restoring the expression of AMPs.[1][2][3]

These application notes provide detailed protocols for assessing the effect of this compound on antimicrobial peptide expression in both Drosophila S2* cells and human THP-1 macrophages. The described assays are essential tools for researchers investigating innate immunity, drug discovery, and the development of novel therapeutics to enhance host defense mechanisms.

Principle of the Assay

This protocol outlines methods to quantify the expression of AMPs at both the mRNA and protein levels in cell culture models. Drosophila S2* cells are used as a model for insect innate immunity, which is primarily governed by the Toll and Imd signaling pathways.[4][5][6][7] Human THP-1 macrophages serve as a relevant model for mammalian innate immunity, where AMP expression is largely controlled by the NF-κB signaling pathway.[8][9]

The experimental workflow involves treating the cells with an immune stimulant (such as lipopolysaccharide - LPS) in the presence or absence of elevated CO2 and this compound. Subsequently, AMP expression is measured using quantitative reverse transcription PCR (qRT-PCR) for gene expression analysis and Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting for protein quantification.

Hypothesized this compound Signaling Pathway

Evoxine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Immune_Stimulus Immune Stimulus (e.g., LPS) Receptor Pattern Recognition Receptor (e.g., TLR4) Immune_Stimulus->Receptor Binds Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates NF_κB_nucleus NF-κB AMP_Gene AMP Gene NF_κB_nucleus->AMP_Gene Induces Transcription AMP_mRNA AMP mRNA AMP_Gene->AMP_mRNA IKK_Complex IKK_Complex Signaling_Cascade->IKK_Complex Activates IκB IκB IKK_Complex->IκB Phosphorylates NF_κB_IκB NF_κB_IκB IκB->NF_κB_IκB Degrades NF_κB NF_κB NF_κB_IκB->NF_κB Releases NF_κB->NF_κB_nucleus Translocates CO2 CO2 CO2->Signaling_Cascade Inhibits This compound This compound This compound->CO2 Counteracts

Caption: Hypothesized signaling pathway for this compound's activity.

Experimental Workflow

Experimental_Workflow cluster_assays Expression Analysis start Start cell_culture Cell Culture (Drosophila S2* or Human THP-1) start->cell_culture treatment Treatment Groups: 1. Control 2. Immune Stimulant (LPS) 3. LPS + High CO2 4. LPS + High CO2 + this compound cell_culture->treatment incubation Incubation (Normocapnia or Hypercapnia) treatment->incubation harvest Cell Harvesting incubation->harvest qRT_PCR qRT-PCR (AMP Gene Expression) harvest->qRT_PCR ELISA ELISA (AMP Secretion) harvest->ELISA Western_Blot Western Blot (Intracellular AMP) harvest->Western_Blot data_analysis Data Analysis and Visualization qRT_PCR->data_analysis ELISA->data_analysis Western_Blot->data_analysis end End data_analysis->end

Caption: Overview of the experimental workflow.

Materials and Reagents

ReagentSupplierCat. No.
Drosophila S2* cellsATCCCRL-1963
Human THP-1 cellsATCCTIB-202
Schneider's Drosophila MediumThermo Fisher Scientific21720024
RPMI-1640 MediumThermo Fisher Scientific11875093
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Lipopolysaccharide (LPS)Sigma-AldrichL4391
This compoundCayman Chemical10010328
TRIzol ReagentThermo Fisher Scientific15596026
iScript cDNA Synthesis KitBio-Rad1708891
SsoAdvanced Universal SYBR Green SupermixBio-Rad1725271
AMP-specific ELISA KitVarious (e.g., Hycult Biotech)Varies
BCA Protein Assay KitThermo Fisher Scientific23225
Primary antibodies for AMPsAbcamVaries
HRP-conjugated secondary antibodiesCell Signaling TechnologyVaries
ECL Western Blotting SubstrateBio-Rad1705061

Detailed Experimental Protocols

Cell Culture and Treatment

Drosophila S2 Cells:*

  • Culture S2* cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated FBS at 25°C.

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • For hypercapnic conditions, place the plates in a controlled incubator with 15% CO2.

  • Treat the cells with the following conditions:

    • Control (vehicle - DMSO)

    • LPS (10 µg/mL)

    • LPS (10 µg/mL) under 15% CO2

    • LPS (10 µg/mL) + this compound (10 µM) under 15% CO2

  • Incubate for 6-24 hours.

Human THP-1 Macrophages:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate into macrophages, treat the cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • For hypercapnic conditions, transfer the plates to a 10% CO2 incubator.

  • Treat the cells with the following conditions:

    • Control (vehicle - DMSO)

    • LPS (100 ng/mL)

    • LPS (100 ng/mL) under 10% CO2

    • LPS (100 ng/mL) + this compound (10 µM) under 10% CO2

  • Incubate for 6-24 hours.

Quantitative Reverse Transcription PCR (qRT-PCR)
  • RNA Extraction:

    • Lyse the cells directly in the culture wells using 1 mL of TRIzol Reagent per well.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit following the manufacturer's instructions.

  • qPCR:

    • Perform qPCR using SsoAdvanced Universal SYBR Green Supermix and specific primers for the target AMP genes (e.g., Drosomycin, Diptericin for S2* cells; CAMP, DEFB4 for THP-1 cells) and a reference gene (e.g., RpL32 for S2*; GAPDH for THP-1).

    • The thermal cycling conditions should be optimized for the specific primers and instrument used. A general protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Collect the cell culture supernatant after treatment and centrifuge to remove any cellular debris.

  • Use a commercially available ELISA kit specific for the antimicrobial peptide of interest (e.g., human Cathelicidin/LL-37).

  • Follow the manufacturer's protocol for the assay.[10][11][12][13][14]

  • Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the concentration of the AMP by comparing the absorbance to a standard curve.

Western Blotting
  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target AMP overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[15][16][17]

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Relative mRNA Expression of Antimicrobial Peptides (Fold Change)

Treatment GroupDrosomycin (S2* cells)Diptericin (S2* cells)CAMP (THP-1 cells)DEFB4 (THP-1 cells)
Control1.01.01.01.0
LPSValueValueValueValue
LPS + High CO2ValueValueValueValue
LPS + High CO2 + this compoundValueValueValueValue

Table 2: Concentration of Secreted Antimicrobial Peptides (pg/mL)

Treatment GroupHuman Cathelicidin (LL-37) in THP-1 Supernatant
ControlValue
LPSValue
LPS + High CO2Value
LPS + High CO2 + this compoundValue

Table 3: Relative Protein Expression of Antimicrobial Peptides (Densitometry)

Treatment GroupIntracellular Pro-LL-37 (THP-1 cells)
Control1.0
LPSValue
LPS + High CO2Value
LPS + High CO2 + this compoundValue

Troubleshooting

IssuePossible CauseSolution
Low RNA yield/quality Incomplete cell lysis; RNA degradationEnsure complete homogenization in TRIzol; Use RNase-free reagents and work quickly on ice.
High Ct values in qRT-PCR Low target gene expression; Inefficient primersIncrease cDNA input; Redesign and validate primers.
No/weak signal in ELISA Low AMP secretion; Incorrect antibody dilutionIncrease incubation time; Optimize antibody concentrations.
High background in Western Blot Insufficient blocking; High antibody concentrationIncrease blocking time or use a different blocking agent; Titrate primary and secondary antibodies.
Inconsistent results Cell passage number; Reagent variabilityUse cells within a consistent passage range; Prepare fresh reagents and use consistent lot numbers.

Conclusion

The protocols described in these application notes provide a robust framework for investigating the modulatory effects of this compound on antimicrobial peptide expression. By utilizing both Drosophila and human cell line models, researchers can gain insights into the conserved mechanisms of innate immunity and evaluate the potential of this compound as a host-directed therapeutic to combat infections, particularly in the context of hypercapnia-induced immunosuppression. The combination of qRT-PCR, ELISA, and Western blotting allows for a comprehensive analysis of AMP regulation at multiple levels.

References

Application Notes and Protocols: Evoxine In Vitro Immune Suppression Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evoxine is a furoquinoline alkaloid found in various plant species, including those from the Rutaceae family.[1][2] Preliminary research suggests that this compound and related compounds, such as Evodiamine, possess immunomodulatory properties. Specifically, Evodiamine has been shown to inhibit the proliferation of activated T cells and modulate inflammatory signaling pathways.[3][4][5][6][7] This document provides detailed protocols for assessing the in vitro immune suppressive effects of this compound on T lymphocytes, focusing on cell proliferation and cytokine secretion. The provided methodologies are foundational for researchers investigating the potential of this compound as an immunomodulatory agent.

Data Presentation

Table 1: Summary of Quantitative Data on the Effect of Evodiamine (a related compound) on T-Cell Proliferation and Cytokine Secretion

ParameterCell TypeTreatmentConcentration RangeKey FindingsReference
T-Cell ProliferationHuman Peripheral Blood T-CellsEvodiamine0.37 - 10 µmol/LDose-dependent inhibition of activated T-cell proliferation.
IC50 for ProliferationHuman Peripheral Blood T-CellsEvodiamineNot specifiedIC50 of (1.5±0.3)µmol/L for T-cell proliferation.
Cytokine Secretion (IL-17A)Human Peripheral Blood T-CellsEvodiamine1.11, 3.33, 10 µmol/LSignificant inhibition of IL-17A secretion.
Cytokine Secretion (IL-2, IL-4, IL-10)Human Peripheral Blood T-CellsEvodiamine1.11, 3.33, 10 µmol/LNo significant effect on IL-2, IL-4, and IL-10 secretion.
Cytokine Secretion (IL-6, TNF-α)Murine Models (Ulcerative Colitis)EvodiamineNot specifiedDownregulation of proinflammatory cytokines IL-1β, IL-6, IL-8, and TNF-α.[3]
Cytokine Expression (IL-6, CCL2)Human THP-1 MacrophagesThis compoundNot specifiedInhibits hypercapnic suppression of IL-6 and CCL2 expression.[8]

Experimental Protocols

T-Cell Proliferation Assay using CFSE Staining

This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.[9][10][11][12]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • Human IL-2

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound (dissolved in DMSO)

  • 96-well round-bottom culture plates

  • Flow cytometer

Methodology:

  • Isolation of PBMCs:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS.

  • CFSE Staining:

    • Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

    • Prepare a 5 µM working solution of CFSE in PBS.

    • Add an equal volume of the CFSE working solution to the cell suspension.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS).

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI 1640 medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) for 2-4 hours at 37°C. Wash the wells with PBS.

    • Plate 100 µL of the cell suspension into the coated wells.

    • Add 50 µL of medium containing anti-CD28 antibody (1 µg/mL) and IL-2 (20 U/mL).

    • Add 50 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Wash with PBS containing 2% FBS.

    • Acquire the samples on a flow cytometer equipped with a 488 nm laser.

    • Analyze the CFSE fluorescence in the lymphocyte gate. Proliferation is measured by the appearance of successive peaks with halved fluorescence intensity.

Cytokine Secretion Assay by ELISA

This protocol describes the quantification of secreted cytokines in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16][17]

Materials:

  • Supernatants from the T-cell proliferation assay

  • ELISA plate

  • Capture antibody (e.g., anti-human IL-17A)

  • Detection antibody (biotinylated, e.g., anti-human IL-17A)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., phosphate buffer)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Microplate reader

Methodology:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer to the recommended concentration.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of assay diluent to each well to block non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Prepare serial dilutions of the recombinant cytokine standard in assay diluent.

    • Add 100 µL of the standards and culture supernatants to the respective wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate four times.

    • Dilute the biotinylated detection antibody in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation and Signal Development:

    • Wash the plate four times.

    • Dilute Streptavidin-HRP in assay diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five to seven times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes in the dark until a color develops.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Cell Culture & Treatment cluster_2 Analysis A Isolate PBMCs from Whole Blood (Ficoll Density Gradient) B CFSE Staining of PBMCs A->B C Plate CFSE-labeled PBMCs B->C D Stimulate with Anti-CD3/CD28 + IL-2 C->D E Treat with this compound (or Vehicle Control) D->E F Incubate for 3-5 Days E->F G Harvest Cells & Supernatant F->G H Analyze T-Cell Proliferation (Flow Cytometry) G->H I Analyze Cytokine Secretion (ELISA) G->I

Caption: Workflow for In Vitro Immune Suppression Assay.

Potential Signaling Pathways Modulated by this compound/Evodiamine

NF-κB Signaling Pathway

Studies on the related compound, Evodiamine, suggest that it can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[3][4][5][6][7]

G cluster_0 Upstream Activation cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release This compound This compound/Evodiamine This compound->IKK Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) Nucleus->Genes Induces

Caption: Inhibition of NF-κB Signaling by this compound.

mTOR Signaling Pathway

Evodiamine has also been shown to modulate the mTOR signaling pathway, which is crucial for T-cell growth and proliferation.[18][19][20]

G cluster_0 Upstream Activation cluster_1 mTORC1 Complex Regulation cluster_2 Downstream Effects GrowthFactors Growth Factors / Cytokines (e.g., IL-2) PI3K PI3K GrowthFactors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates This compound This compound/Evodiamine This compound->mTORC1 Inhibits ProteinSynth Protein Synthesis S6K1->ProteinSynth EIF4EBP1->ProteinSynth Inhibition of inhibition Proliferation Cell Growth & Proliferation ProteinSynth->Proliferation

Caption: Modulation of mTOR Signaling by this compound.

References

Application Notes and Protocols for Evoxine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxine, a plant-derived alkaloid, has been identified as a promising small molecule that counteracts CO2-induced immune suppression. Research has demonstrated its ability to modulate immune responses in various cell lines, making it a person of interest for therapeutic development, particularly in conditions associated with hypercapnia, such as severe lung diseases. These application notes provide detailed protocols for studying the effects of this compound in specific cell lines, based on established research.

Cell Lines Suitable for this compound Research

This compound has been primarily studied in the context of its ability to reverse the immunosuppressive effects of elevated carbon dioxide levels (hypercapnia). The following cell lines have been successfully used in this research and are recommended for further investigation of this compound's mechanisms of action.

  • Drosophila S2* cells: A well-established insect cell line that is particularly useful for high-throughput screening and genetic manipulation. In the context of this compound, S2* cells have been used to identify the compound's ability to counteract CO2-induced suppression of antimicrobial peptide gene expression.

  • Human THP-1 macrophages: A human monocytic cell line that can be differentiated into macrophages. THP-1 cells are a valuable model for studying innate immune responses. Research has shown that this compound can inhibit the hypercapnic suppression of key inflammatory cytokines, Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2), in these cells.[1][2]

  • Rat ATII pulmonary epithelial cells: Primary alveolar type II epithelial cells isolated from rats. These cells are a relevant model for studying the effects of hypercapnia on the lung epithelium. They have been used as a control to demonstrate the selectivity of this compound's effects, as this compound did not prevent CO2-induced activation of AMP-activated protein kinase (AMPK) in these cells.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from research on this compound's effects on the specified cell lines.

Cell LineExperimental ConditionAnalyteEffect of Hypercapnia (High CO2)Effect of this compound (48 µM) under HypercapniaReference
Human THP-1 Macrophages LPS-induced inflammation in buffered medium (pH 7.4)IL-6 mRNA expressionSuppressionPrevents suppression[3]
Human THP-1 Macrophages LPS-induced inflammation in standard medium (pH 7.2)IL-6 mRNA expressionSuppressionBlocks suppression[3]
Human THP-1 Macrophages LPS-induced inflammation in standard medium (pH 7.2)CCL2 mRNA expressionSuppressionBlocks suppression[3]
Human THP-1 Macrophages Phagocytosis assayPhagocytic activityInhibitionDoes not prevent inhibition[3]
Rat ATII Cells 10-minute exposure to 20% buffered hypercapniaAMPK PhosphorylationInductionDoes not prevent induction[3]

Experimental Protocols

Cell Culture and Differentiation

a) Drosophila S2* Cell Culture

  • Media: Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Growth Conditions: Maintain cells in non-vented flasks at 25°C.

  • Subculturing: Split cultures every 3-4 days to maintain a density of 2-10 x 10^6 cells/mL.

b) Human THP-1 Monocyte Culture and Differentiation into Macrophages

  • Media: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES.

  • Growth Conditions: Maintain cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Differentiation: To differentiate into macrophages, treat THP-1 monocytes with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After incubation, wash the cells with fresh medium and allow them to rest for 24 hours before experimentation. Differentiated macrophages will be adherent.

c) Rat Alveolar Type II (ATII) Epithelial Cell Culture

  • Isolation: Isolate primary ATII cells from rat lungs using established protocols involving enzymatic digestion.

  • Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and other necessary growth factors.

  • Growth Conditions: Culture cells on coated plates at 37°C in a humidified atmosphere with 5% CO2.

High-Throughput Screening in Drosophila S2* Cells

This protocol is adapted from the screen that identified this compound.

Workflow Diagram:

HTS_Workflow A Plate S2* cells stably expressing Dipt-luc and PolIII-luc in 384-well plates B Add library compounds (including this compound) A->B C Induce with 100 ng/mL E. coli Peptidoglycan (PGN) B->C D Incubate under normocapnic (5% CO2) and hypercapnic (13% CO2) conditions C->D E Measure Firefly and Renilla luciferase activity D->E F Calculate Dipt-luc/PolIII-luc ratio and Z-score E->F

Caption: High-throughput screening workflow to identify compounds that counteract CO2-induced immune suppression in Drosophila S2* cells.

Protocol:

  • Cell Plating: Seed S2* cells stably co-transfected with a CO2-responsive firefly luciferase reporter (Dipt-luc) and a CO2-insensitive Renilla luciferase reporter (PolIII-luc) into 384-well plates.

  • Compound Addition: Add library compounds, including this compound, to the wells. The final screening concentration of this compound in the original study was not explicitly stated, but follow-up experiments used 48 µM.

  • Induction: Induce the Diptericin promoter by adding 100 ng/mL of E. coli Peptidoglycan (PGN).

  • Incubation: Incubate the plates in parallel under normocapnic (5% CO2) and hypercapnic (13% CO2) conditions. Ensure the culture medium is buffered to maintain a pH of 7.4 to avoid confounding effects of acidosis.

  • Luciferase Assay: After the desired incubation period, measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal (Dipt-luc) to the Renilla luciferase signal (PolIII-luc) for each well. Calculate the Z-score to identify compounds that significantly rescue the CO2-induced suppression of Dipt-luc expression.

Cytokine Expression Analysis in THP-1 Macrophages

Workflow Diagram:

Cytokine_Workflow A Differentiate THP-1 monocytes with PMA B Pre-treat with 48 µM this compound or DMSO (vehicle control) A->B C Stimulate with LPS B->C D Incubate under normocapnic (5% CO2) and hypercapnic conditions C->D E Isolate RNA D->E F Perform qRT-PCR for IL-6 and CCL2 E->F

Caption: Workflow for analyzing the effect of this compound on cytokine gene expression in THP-1 macrophages under hypercapnic conditions.

Protocol:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophages in 24-well plates as described in section 1b.

  • Pre-treatment: Pre-treat the differentiated macrophages with 48 µM this compound or a vehicle control (DMSO) for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an appropriate concentration of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the plates under normocapnic (5% CO2) and hypercapnic (e.g., 15% CO2) conditions for a suitable duration (e.g., 4-6 hours).

  • RNA Isolation: Lyse the cells and isolate total RNA using a standard RNA extraction kit.

  • qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of IL-6 and CCL2. Normalize the expression to a stable housekeeping gene.

Phagocytosis Assay in THP-1 Macrophages

Protocol:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophages in a suitable culture vessel (e.g., 96-well plate) as described in section 1b.

  • Pre-treatment: Pre-treat the macrophages with 48 µM this compound or a vehicle control.

  • Hypercapnic Exposure: Expose the cells to normocapnic or hypercapnic conditions.

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., zymosan or E. coli bioparticles) to the cells and incubate to allow for phagocytosis.

  • Quantification: After the incubation period, wash the cells to remove non-phagocytosed particles. Quantify the uptake of fluorescent particles using a plate reader, flow cytometer, or fluorescence microscope.

AMPK Activation Assay in Rat ATII Cells

Signaling Pathway Diagram:

AMPK_Pathway cluster_0 Hypercapnia (High CO2) cluster_1 This compound Effect CO2 Elevated CO2 AMPK AMPK CO2->AMPK induces This compound This compound (48 µM) pAMPK pAMPK (Active) This compound->pAMPK does not prevent AMPK->pAMPK phosphorylation

Caption: Signaling pathway showing CO2-induced AMPK activation and the lack of an inhibitory effect by this compound in ATII cells.

Protocol:

  • Cell Culture: Culture primary rat ATII cells to confluence.

  • Pre-treatment: Pre-treat the cells with 48 µM this compound or a vehicle control for 30 minutes.

  • Hypercapnic Exposure: Expose the cells to buffered hypercapnia (e.g., 20% CO2) for 10 minutes.

  • Cell Lysis: Immediately lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (pAMPK) and total AMPK.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities for pAMPK and total AMPK. The ratio of pAMPK to total AMPK indicates the level of AMPK activation.

Conclusion

The provided cell lines and protocols offer a robust framework for investigating the biological activities of this compound. These methods have been instrumental in identifying its role in counteracting CO2-induced immune suppression. For researchers and drug development professionals, these detailed procedures can serve as a foundation for further elucidating the molecular mechanisms of this compound and exploring its therapeutic potential.

References

Application Notes and Protocols: Evoxine Incubation Time for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evoxine is a furoquinoline alkaloid found in various plant species, including Evodia xanthoxyloides.[1] Initial research has identified its potential as a modulator of immune responses. Specifically, this compound has been shown to counteract CO2-induced transcriptional suppression of antimicrobial peptides and inhibit the hypercapnic suppression of interleukin-6 and CCL2 expression in macrophages.[2] These findings suggest that this compound may act on specific, evolutionarily conserved innate immune pathways.[2] This document provides detailed protocols and guidance on determining the optimal incubation time for in vitro experiments with this compound, focusing on its effects on a key cellular signaling pathway.

For the purpose of these application notes, we will hypothesize that this compound's mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell growth, proliferation, and survival. The following protocols are designed to test this hypothesis and characterize the time-dependent effects of this compound on this pathway.

Mechanism of Action: Hypothesized PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth. We hypothesize that this compound exerts its effects by inhibiting one of the key kinases in this pathway, leading to decreased cell viability and proliferation in cancer cell lines.

Evoxine_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothesized this compound inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The optimal incubation time for this compound is dependent on the specific assay and the biological question being addressed. Generally, shorter incubation times are used for analyzing rapid signaling events like protein phosphorylation, while longer incubation times are necessary for assessing effects on cell viability and gene expression.[3]

General Experimental Workflow

The following diagram outlines a general workflow for in vitro experiments with this compound.

Experimental_Workflow start Start: Seed Cells incubate1 Incubate 24h (for cell adherence) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for Defined Time (e.g., 1h, 24h, 48h) treat->incubate2 assay Perform Assay incubate2->assay viability Cell Viability (MTT/CTG) assay->viability western Protein Analysis (Western Blot) assay->western qpcr Gene Expression (qPCR) assay->qpcr end End: Data Analysis viability->end western->end qpcr->end

Caption: General workflow for in vitro cell-based assays with this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound over different incubation periods. A time-course experiment is crucial to identify the optimal endpoint.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 24, 48, and 72 hours.[3][4]

    • At the end of each incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Western Blot for PI3K/Akt Pathway Proteins

This protocol is to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway at early time points.

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • This compound stock solution

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at a predetermined concentration (e.g., the IC50 value from the 48h viability assay) for various short time points: 0, 1, 6, 12, and 24 hours.

    • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation: Summary of Quantitative Data

The following tables provide representative data for the effects of this compound on different cell lines.

Table 1: Time-Dependent IC50 Values of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on two different cancer cell lines at various incubation times. The decreasing IC50 values over time indicate a time-dependent cytotoxic effect.

Cell LineIncubation Time (hours)IC50 (µM)
MCF-72445.2
4822.8
7210.5
HeLa2460.1
4835.7
7218.9

Table 2: Effect of this compound on PI3K/Akt Pathway Protein Phosphorylation

This table shows the relative phosphorylation levels of Akt and the downstream target S6 ribosomal protein in MCF-7 cells after treatment with 25 µM this compound at different time points. A rapid decrease in phosphorylation is observed, consistent with pathway inhibition.

Incubation Time (hours)Relative p-Akt / Total Akt (Fold Change vs. Control)Relative p-S6 / Total S6 (Fold Change vs. Control)
10.450.60
60.210.35
120.150.20
240.120.18

Conclusion

The provided protocols and representative data illustrate the importance of selecting the appropriate incubation time for in vitro experiments with this compound. For assessing effects on cell viability, incubation times of 48 to 72 hours are recommended. For studying the mechanism of action on signaling pathways like PI3K/Akt, shorter incubation times, ranging from 1 to 24 hours, are more suitable to capture the dynamic changes in protein phosphorylation. Researchers should perform time-course experiments to determine the optimal conditions for their specific cell type and experimental goals.

References

Application Notes and Protocols for Studying Evoxine Effects on THP-1 Macrophage Differentiation and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human monocytic leukemia cell line, THP-1, is a widely used in vitro model to study monocyte and macrophage biology. Upon stimulation with agents like Phorbol-12-myristate-13-acetate (PMA), THP-1 monocytes differentiate into macrophage-like cells that adhere to culture surfaces and exhibit phagocytic and inflammatory responses.[1][2][3] This makes them a valuable tool for screening and characterizing the effects of novel therapeutic compounds on macrophage function.

Evoxine, a plant-derived alkaloid, has been identified as a small molecule that can counteract CO2-induced immune suppression in THP-1 macrophages, specifically by inhibiting the hypercapnic suppression of Interleukin-6 (IL-6) and CCL2 expression.[4][5] These application notes provide detailed protocols for the differentiation of THP-1 monocytes into macrophages and subsequent methodologies to study the effects of this compound on macrophage functions, including viability, cytokine secretion, and phagocytosis. Furthermore, we propose experimental workflows to investigate the potential signaling pathways modulated by this compound, such as NF-κB, MAPK, and JAK-STAT, which are central to macrophage activation and inflammatory responses.

Data Presentation

All quantitative data from the described experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on THP-1 Macrophage Viability

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1095 ± 6.1
5092 ± 5.5
10088 ± 7.3

Table 2: Effect of this compound on Cytokine Secretion by LPS-stimulated THP-1 Macrophages

TreatmentIL-6 (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Vehicle Control15.2 ± 3.125.5 ± 4.912.8 ± 2.5
LPS (1 µg/mL)1500.7 ± 120.32500.1 ± 210.8800.4 ± 75.1
LPS + this compound (10 µM)1250.4 ± 110.22100.9 ± 180.5650.7 ± 60.9
LPS + this compound (50 µM)980.1 ± 95.61600.5 ± 150.3450.2 ± 42.7

Table 3: Effect of this compound on Phagocytic Activity of THP-1 Macrophages

TreatmentPhagocytic Index (%) (Mean ± SD)
Vehicle Control5.2 ± 1.1
LPS (1 µg/mL)45.8 ± 5.3
LPS + this compound (10 µM)38.2 ± 4.1
LPS + this compound (50 µM)25.6 ± 3.5

Experimental Protocols

THP-1 Monocyte Culture and Macrophage Differentiation

This protocol describes the differentiation of THP-1 monocytes into a macrophage-like phenotype using PMA.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol-12-myristate-13-acetate (PMA)

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in 6-well plates.

  • Add PMA to a final concentration of 100 ng/mL to induce differentiation.

  • Incubate the cells for 48 hours. Differentiated macrophages will adhere to the bottom of the plate.

  • After 48 hours, gently aspirate the medium containing non-adherent cells.

  • Wash the adherent macrophage monolayer twice with warm PBS.

  • Add fresh, pre-warmed RPMI-1640 medium without PMA and rest the cells for 24 hours before proceeding with this compound treatment and subsequent assays.

THP1_Differentiation cluster_0 Cell Culture cluster_1 Differentiation cluster_2 Post-Differentiation THP-1_Monocytes THP-1 Monocytes in Suspension PMA_Treatment Add PMA (100 ng/mL) Incubate for 48h THP-1_Monocytes->PMA_Treatment Seeding Adherent_Macrophages Adherent THP-1 Macrophages PMA_Treatment->Adherent_Macrophages Wash Wash with PBS Adherent_Macrophages->Wash Rest Rest for 24h in fresh medium Wash->Rest

Figure 1. Workflow for THP-1 Macrophage Differentiation.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of THP-1 derived macrophages.

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Treat differentiated THP-1 macrophages with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control for 24 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Secretion Measurement (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines from THP-1 macrophages.

Materials:

  • Differentiated THP-1 macrophages in a 24-well plate

  • Lipopolysaccharide (LPS)

  • This compound

  • Human IL-6, TNF-α, and IL-1β ELISA kits

Protocol:

  • Pre-treat differentiated THP-1 macrophages with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an LPS-only control.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Phagocytosis Assay

This protocol assesses the effect of this compound on the phagocytic capacity of THP-1 macrophages.

Materials:

  • Differentiated THP-1 macrophages in a 24-well plate

  • Fluorescently labeled latex beads or opsonized zymosan particles

  • This compound

  • LPS

  • Trypan Blue

Protocol:

  • Pre-treat differentiated THP-1 macrophages with this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Add fluorescently labeled particles to the cells and incubate for 2 hours to allow for phagocytosis.

  • Wash the cells three times with cold PBS to remove non-ingested particles.

  • Quench the fluorescence of extracellular particles by adding Trypan Blue.

  • Analyze the percentage of cells containing fluorescent particles and the mean fluorescence intensity per cell using flow cytometry or a fluorescence microscope.

  • The phagocytic index can be calculated as: (% of phagocytosing cells) x (mean number of particles per cell).

Investigating the Mechanism of Action of this compound

The following protocols are designed to investigate the potential involvement of key inflammatory signaling pathways in the observed effects of this compound.

Western Blot Analysis for NF-κB, MAPK, and JAK-STAT Pathway Activation

Protocol:

  • Treat differentiated THP-1 macrophages with this compound and/or LPS for various time points (e.g., 15, 30, 60 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins:

    • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα

    • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK

    • JAK-STAT Pathway: p-STAT3, STAT3, p-JAK2, JAK2

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAKSTAT JAK-STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates TAK1 TAK1 TLR4->TAK1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB (p65/p50) in Nucleus NFkB->Nucleus_NFkB Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer in Nucleus STAT->STAT_dimer Immune_Response_Genes Immune Response Gene Expression STAT_dimer->Immune_Response_Genes Evoxine_NFkB This compound? Evoxine_NFkB->IKK Evoxine_MAPK This compound? Evoxine_MAPK->TAK1 Evoxine_JAKSTAT This compound? Evoxine_JAKSTAT->JAK

Figure 2. Potential Signaling Pathways Modulated by this compound.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Protocol:

  • Seed differentiated THP-1 macrophages on glass coverslips in a 24-well plate.

  • Pre-treat with this compound, followed by stimulation with LPS for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against NF-κB p65.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope.

Experimental_Workflow cluster_assays Functional & Mechanistic Assays Start Differentiated THP-1 Macrophages Evoxine_Treatment This compound Treatment (various concentrations) Start->Evoxine_Treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Evoxine_Treatment->LPS_Stimulation Viability Viability Assay (MTT) LPS_Stimulation->Viability Cytokine Cytokine Secretion (ELISA) LPS_Stimulation->Cytokine Phagocytosis Phagocytosis Assay LPS_Stimulation->Phagocytosis WesternBlot Western Blot (NF-κB, MAPK, JAK-STAT) LPS_Stimulation->WesternBlot IF Immunofluorescence (p65 Translocation) LPS_Stimulation->IF Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Cytokine->Data_Analysis Phagocytosis->Data_Analysis WesternBlot->Data_Analysis IF->Data_Analysis

Figure 3. Experimental Workflow for this compound Studies.

Concluding Remarks

These application notes provide a comprehensive framework for researchers to investigate the effects of this compound on THP-1 macrophage differentiation and function. The detailed protocols for cell culture, functional assays, and mechanistic studies will enable a thorough characterization of this compound's immunomodulatory properties. The proposed investigation into the NF-κB, MAPK, and JAK-STAT signaling pathways will provide valuable insights into the molecular mechanisms underlying this compound's activity and its potential as a therapeutic agent for inflammatory and immune-related disorders.

References

Troubleshooting & Optimization

Evoxine Solubility and Handling in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Evoxine in cell culture media. This guide addresses common solubility issues and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound (also known as Haploperine) is a furoquinoline alkaloid with the chemical formula C₁₈H₂₁NO₆ and a molar mass of 347.367 g/mol .[1][2] It is naturally found in plants such as Evodia xanthoxyloides and Teclea gerrardii.[1] In research, it has been identified as a small molecule that can counteract CO2-induced immune suppression by inhibiting the suppression of interleukin-6 (IL-6) and chemokine CCL2 in human THP-1 macrophages.[3][4] It is typically supplied as a powder.[5]

Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?

Precipitation of poorly soluble compounds like this compound upon dilution in aqueous solutions like cell culture media is a common issue. This "fall-out" occurs because the compound is significantly less soluble in the aqueous medium than in the organic solvent (typically DMSO) used to prepare the stock solution. The final concentration of the organic solvent in the medium may not be sufficient to keep this compound dissolved.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[6] Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[6] For cell culture applications, sterile, cell culture-grade DMSO is highly recommended.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at 0.1% or lower, to minimize cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: How should I store my this compound powder and stock solutions?

This compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, these stock solutions can be usable for up to two weeks.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.- Increase the volume of DMSO incrementally.- Gently warm the solution (e.g., in a 37°C water bath) and vortex periodically to aid dissolution.
Precipitation occurs immediately upon adding stock solution to media. - Final concentration of this compound exceeds its solubility limit in the media.- Rapid change in solvent polarity.- Lower the final working concentration of this compound.- Perform a serial dilution of the stock solution in the cell culture medium rather than adding a small volume of high-concentration stock directly.- Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cell line.
Cloudiness or precipitation appears in the media over time. - Instability of this compound in the aqueous environment of the cell culture medium at 37°C.- Interaction with media components (e.g., proteins in serum).- Prepare fresh dilutions of this compound in media for each experiment.- If using serum-containing media, consider preparing the final dilution in serum-free media first, then adding it to the complete media.
Inconsistent experimental results. - Inaccurate concentration of the stock solution due to incomplete dissolution or degradation.- Precipitation of the compound in the culture wells.- Ensure the stock solution is completely dissolved before use.- Visually inspect the culture wells under a microscope for any signs of precipitation after adding the compound.- Prepare fresh stock solutions regularly.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 347.367 g/mol )

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 3.47 mg of this compound powder into the tube. This will be sufficient to prepare 1 mL of a 10 mM stock solution.

  • Dissolving in DMSO:

    • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for several minutes to ensure complete dissolution. If necessary, gently warm the tube in a 37°C water bath to aid solubilization. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots).

    • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Workflow for Diluting this compound Stock Solution in Cell Culture Media

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Treatment stock_prep Prepare 10 mM this compound stock in DMSO intermediate_dilution Prepare an intermediate dilution in serum-free media (optional) stock_prep->intermediate_dilution To minimize precipitation final_dilution Prepare final working concentration in complete cell culture media stock_prep->final_dilution Direct dilution for lower concentrations intermediate_dilution->final_dilution add_to_cells Add final working solution to cell culture plates final_dilution->add_to_cells vehicle_control Add vehicle control (media + DMSO) to parallel wells

Caption: Workflow for preparing this compound working solutions.

Signaling Pathway

Proposed Mechanism of this compound in Counteracting CO2-Induced Immune Suppression

This compound has been shown to counteract the hypercapnia (elevated CO₂) induced suppression of key pro-inflammatory cytokines, IL-6 and CCL2, in macrophages.[3][4] While the precise upstream target of this compound in this process is still under investigation, it is known to interfere with the signaling cascade that leads to the downregulation of these cytokines. The diagram below illustrates the known downstream effects of this compound.

G cluster_stimulus Stimulus cluster_this compound Intervention cluster_pathway Cellular Signaling cluster_outcome Cytokine Expression CO2 Elevated CO₂ (Hypercapnia) Unknown_Target Unknown Upstream Signaling Pathway CO2->Unknown_Target This compound This compound This compound->Unknown_Target Inhibition of Suppression Suppression_Pathway Suppression of Gene Expression Unknown_Target->Suppression_Pathway IL6_CCL2 IL-6 and CCL2 Expression Suppression_Pathway->IL6_CCL2 Suppression

References

Technical Support Center: Evoxine in RPMI-1640

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of Evoxine precipitation in RPMI-1640 medium. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a furoquinoline alkaloid with known hypnotic and sedative effects.[][2] In a research context, it has been identified as a small molecule that can counteract CO2-induced immune suppression and has shown antiplasmodial and antimicrobial activities.[3][4][5] Its use in cell culture experiments is likely related to studying its effects on various cellular pathways and responses.

Q2: What is RPMI-1640 and what are its key components?

RPMI-1640 is a widely used cell culture medium developed at the Roswell Park Memorial Institute.[6][7] It is formulated to support the growth of a variety of mammalian cells, particularly suspension cultures and human leukocytes.[6][8] Its key components include amino acids, vitamins, salts (such as calcium nitrate, magnesium sulfate, and sodium phosphate), glucose, and a bicarbonate buffering system to maintain a physiological pH.[6][7][9]

Q3: I am observing a precipitate after adding this compound to my RPMI-1640 medium. What could be the cause?

Precipitation of a compound in cell culture medium can be attributed to several factors:

  • Poor Solubility: this compound is not soluble in water.[] Since RPMI-1640 is an aqueous solution, the final concentration of this compound may exceed its solubility limit.

  • Solvent Shock: If this compound is dissolved in a highly concentrated organic solvent (like DMSO or ethanol) and then rapidly diluted into the aqueous RPMI-1640, it can cause the compound to crash out of solution.

  • Interaction with Media Components: RPMI-1640 has a complex composition, including various salts and amino acids.[6][7] It is possible that this compound interacts with one or more of these components to form an insoluble complex.

  • pH and Temperature: The solubility of many compounds is dependent on the pH and temperature of the solution. The physiological pH of RPMI-1640 (typically 7.2-7.4) may not be optimal for keeping this compound in solution. Temperature shifts, such as moving the medium from a refrigerator to an incubator, can also affect solubility.

  • High Concentration of this compound: The intended final concentration of this compound in the medium might be too high to be sustainable.

Troubleshooting Guides

Issue: Precipitate Observed Immediately After Adding this compound Solution to RPMI-1640

This is a common issue when adding a compound dissolved in an organic solvent to an aqueous medium. The following steps can help troubleshoot this problem.

Experimental Protocol: Optimizing the Introduction of this compound into RPMI-1640

  • Prepare a High-Concentration Stock Solution of this compound: Dissolve this compound in a suitable, cell-culture grade organic solvent such as DMSO or ethanol.[4] Aim for a high concentration to minimize the volume of solvent added to the medium.

  • Pre-warm the RPMI-1640 Medium: Before adding the this compound stock, warm the required volume of RPMI-1640 to the intended experimental temperature (e.g., 37°C).

  • Perform a Step-wise Dilution:

    • Pipette the required volume of the this compound stock solution.

    • While gently vortexing or swirling the pre-warmed medium, add the this compound stock solution drop-wise and slowly. This helps to disperse the compound and solvent more effectively, preventing localized high concentrations that can lead to precipitation.

  • Visual Inspection: After addition, visually inspect the medium for any signs of precipitation against a dark background.

  • Microscopic Examination: If the medium appears clear, take a small aliquot and examine it under a microscope to check for micro-precipitates.

dot

experimental_workflow cluster_prep Preparation cluster_addition Addition cluster_analysis Analysis cluster_outcome Outcome stock Prepare High-Concentration This compound Stock (e.g., in DMSO) add_dropwise Add this compound Stock Drop-wise to Warmed Medium with Vortexing stock->add_dropwise warm_medium Pre-warm RPMI-1640 to 37°C warm_medium->add_dropwise visual_inspect Visual Inspection for Precipitate add_dropwise->visual_inspect microscopic_exam Microscopic Examination for Micro-precipitates visual_inspect->microscopic_exam precipitate Precipitate Observed microscopic_exam->precipitate If precipitate forms no_precipitate No Precipitate microscopic_exam->no_precipitate If medium is clear

Caption: Workflow for adding this compound to RPMI-1640 to prevent precipitation.

Issue: Precipitate Forms Over Time in the Incubator

If the this compound-containing medium is initially clear but a precipitate forms after some time at 37°C, this could be due to the compound's instability or interaction with media components at that temperature.

Experimental Protocol: Assessing Solubility and Stability at 37°C

  • Prepare a series of this compound concentrations: Prepare RPMI-1640 medium containing a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Use the optimized drop-wise addition method described above.

  • Incubate the solutions: Place the prepared media in a 37°C incubator with 5% CO2.

  • Monitor for precipitation: At regular time points (e.g., 1, 6, 12, 24, and 48 hours), remove the samples and visually inspect for any precipitate.

  • Quantify Precipitation (Optional): If a precipitate is observed, you can quantify it by measuring the turbidity of the solution using a spectrophotometer at a wavelength of 600 nm.

  • Determine the maximum working concentration: Based on the results, determine the highest concentration of this compound that remains soluble in RPMI-1640 over the desired experimental duration.

Data Presentation: this compound Solubility in RPMI-1640 at 37°C

This compound ConcentrationTime to Precipitate Formation (Hours)Turbidity (OD600) at 24 hours
1 µM> 480.005
5 µM> 480.006
10 µM240.052
25 µM60.158
50 µM10.312

This is example data and will vary based on specific experimental conditions.

dot

logical_relationship cluster_factors Potential Causes of Precipitation cluster_solutions Troubleshooting Solutions concentration High this compound Concentration precipitate This compound Precipitation concentration->precipitate solvent Solvent Shock solvent->precipitate interaction Interaction with Media Components interaction->precipitate ph_temp pH and Temperature Effects ph_temp->precipitate lower_conc Lower Final Concentration step_dilution Step-wise Dilution serum Add Serum Before This compound ph_adjust pH Adjustment (with caution) precipitate->lower_conc precipitate->step_dilution precipitate->serum precipitate->ph_adjust

Caption: Logical relationship between causes and solutions for this compound precipitation.

Issue: The role of Serum in Preventing Precipitation

Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules and increase their apparent solubility.

Experimental Protocol: Evaluating the Effect of Serum

  • Prepare two sets of RPMI-1640 medium: One with your standard concentration of FBS (e.g., 10%) and one without FBS.

  • Add this compound: To both sets of media, add this compound to your desired final concentration using the optimized drop-wise addition method.

  • Incubate and Observe: Incubate both sets at 37°C and monitor for precipitation over time as described previously.

Expected Outcome: It is likely that the presence of FBS will help to keep this compound in solution, preventing precipitation at concentrations that would otherwise be problematic in serum-free medium.

Summary of Recommendations

  • Optimize the addition of this compound: Always add the this compound stock solution to pre-warmed medium in a slow, drop-wise manner while vortexing.

  • Determine the working concentration: Empirically determine the maximum concentration of this compound that remains soluble in your specific RPMI-1640 formulation and under your experimental conditions.

  • Utilize serum: If your experimental design allows, supplement the RPMI-1640 with FBS before adding this compound to enhance its solubility.

  • Solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (ideally below 0.5%) to avoid solvent-related cytotoxicity.

References

Evoxine Technical Support Center: Troubleshooting Off-Target Effects in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Evoxine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of this compound in macrophage experimental models.

Compound Profile: this compound is a plant-derived furoquinoline alkaloid identified as a small molecule that can counteract CO2-induced immune suppression.[1][2] It has been shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human THP-1 macrophages.[1][2] While its on-target effects are promising, unexpected results may arise due to off-target interactions. This guide provides answers to frequently asked questions and detailed protocols to investigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My macrophages are showing unexpected changes in phenotype (e.g., altered morphology, adhesion, or viability) after this compound treatment. What could be the cause?

A1: Unexpected phenotypic changes are often linked to off-target effects on kinases that regulate the cytoskeleton, cell survival, and adhesion. While this compound's primary pathway is related to counteracting hypercapnic suppression of innate immune gene expression, it may interact with other kinases.[1][2] For example, inhibition of kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) or p21-activated kinase (PAK) can lead to significant morphological changes.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to distinguish between on-target and potential off-target/toxic effects. Off-target effects may appear at different concentrations than the desired on-target activity.

  • Kinase Selectivity Profiling: To identify potential off-target kinases, screen this compound against a broad panel of kinases. This can be done through commercial services that offer kinase profiling assays.[3][4]

  • Control Compounds: Compare the phenotype induced by this compound to that of well-characterized, highly selective inhibitors of suspected off-target kinases (e.g., a selective ROCK inhibitor).

Hypothetical Data Example: Kinase Selectivity Profile of this compound

The following table shows hypothetical data from a kinase screen, indicating that at higher concentrations, this compound inhibits kinases involved in cytoskeletal regulation.

Kinase TargetIntended Target Pathway% Inhibition at 1 µM% Inhibition at 10 µMPotential Off-Target Effect
Target X Immune Regulation 85% 98% On-Target
ROCK1Cytoskeletal Regulation15%65%Altered Cell Morphology
PAK2Cytoskeletal Regulation10%58%Changes in Cell Adhesion
SRCMultiple Pathways20%72%Broad Signaling Changes
LCKT-Cell Signaling5%45%Potential Immunomodulation
Q2: I'm observing the modulation of unexpected signaling pathways (e.g., MAPK, NF-κB) that are not downstream of the known this compound target. How can I investigate this?

A2: Macrophage activation and function are regulated by a complex network of signaling pathways, including MAPK, NF-κB, and JAK-STAT.[5][6][7] Off-target kinase inhibition can lead to the activation or inhibition of these pathways, causing unexpected cellular responses.[8]

Troubleshooting Steps:

  • Phospho-Proteomics: A global phospho-proteomics analysis is the most comprehensive way to identify unexpected signaling events. This technique allows for the unbiased quantification of thousands of phosphorylation sites across the proteome, providing a snapshot of active signaling pathways.

  • Western Blotting: Once potential off-target pathways are identified, validate these findings using western blotting with phospho-specific antibodies for key signaling nodes (e.g., p-ERK, p-p38, p-STAT1).

  • Pathway Analysis: Use bioinformatics tools to map the observed phosphorylation changes onto known signaling pathways to understand the broader impact of this compound treatment.

Signaling Pathway Diagrams

The following diagrams illustrate the intended on-target pathway of this compound versus a potential off-target pathway that could be inadvertently affected.

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase Activates This compound This compound This compound->Target_Kinase Inhibits Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Intended on-target signaling pathway inhibited by this compound.

Off_Target_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Off_Target_Kinase Off_Target_Kinase This compound->Off_Target_Kinase Inhibits MAPK_Cascade MAPK_Cascade Off_Target_Kinase->MAPK_Cascade Activates AP1_TF AP-1 MAPK_Cascade->AP1_TF Inflammatory_Genes Inflammatory_Genes AP1_TF->Inflammatory_Genes Regulates

Caption: Potential off-target pathway inadvertently affected by this compound.
Q3: What is a systematic workflow to identify the direct off-target binders of this compound in macrophages?

A3: A chemical proteomics approach, such as a pull-down assay using immobilized this compound followed by mass spectrometry, is a powerful method to identify direct binding partners (both on-target and off-target) from a complex cellular lysate.

Experimental Workflow Diagram

The diagram below outlines the key steps for a chemical proteomics experiment to identify this compound's binding partners.

Experimental_Workflow Start Start Immobilize Immobilize this compound on Resin Beads Start->Immobilize Lyse Prepare Macrophage Cell Lysate Start->Lyse Incubate Incubate Lysate with This compound-Beads Immobilize->Incubate Lyse->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by LC-MS/MS Elute->Analyze Identify Identify and Quantify Bound Proteins Analyze->Identify End End Identify->End

Caption: Workflow for identifying direct binders of this compound via chemical proteomics.
Detailed Experimental Protocols

Protocol 1: Chemical Proteomics Pull-Down Assay

This protocol describes how to identify proteins from macrophage lysates that directly bind to this compound.

Materials:

  • This compound-conjugated affinity beads (e.g., NHS-activated sepharose beads).

  • Control beads (without this compound).

  • Macrophage cell line (e.g., THP-1 or RAW 264.7) or primary macrophages.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., TBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt solution).

  • Mass spectrometer (LC-MS/MS).

Methodology:

  • Bead Preparation: Covalently couple this compound to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads by blocking the reactive groups without adding this compound.

  • Cell Lysis: Culture macrophages to ~80-90% confluency. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant (protein lysate). Determine protein concentration using a BCA assay.

  • Binding/Incubation: Incubate a defined amount of protein lysate (e.g., 1-2 mg) with the this compound-conjugated beads and control beads. Perform the incubation overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 5 times) with a cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry, a common method is to add SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Sample Preparation for Mass Spectrometry: Run the eluate a short distance into an SDS-PAGE gel. Excise the protein band, perform in-gel trypsin digestion, and extract the peptides.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. Proteins that are significantly enriched in the this compound pull-down compared to the control beads are considered potential direct binders.

Protocol 2: Global Phospho-Proteomics Analysis

This protocol provides a workflow to assess changes in global protein phosphorylation in macrophages following this compound treatment.

Materials:

  • This compound.

  • Macrophage cells.

  • Lysis buffer with potent phosphatase inhibitors (e.g., PhosSTOP).

  • Trypsin.

  • Phosphopeptide enrichment kit (e.g., Titanium Dioxide or Fe-IMAC).

  • Mass spectrometer (LC-MS/MS).

Methodology:

  • Cell Treatment: Treat macrophage cultures with this compound at the desired concentration and for the desired time. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex peptide mixture using a phosphopeptide enrichment kit. This step is crucial as phosphopeptides are typically of low abundance.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the phosphopeptides using appropriate software.

    • Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon this compound treatment.

    • Use bioinformatics tools (e.g., GSEA, IPA) to perform pathway analysis on the differentially regulated phosphoproteins to identify affected signaling networks.

References

Troubleshooting Inconsistent Results in Evoxine Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing Evoxine in their experiments may occasionally encounter variability in their results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects in cell-based assays?

This compound is a plant-derived furoquinoline alkaloid.[1][2] In experimental settings, it has been identified as a small molecule that can counteract CO2-induced immune suppression.[3] Specifically, studies have shown that this compound can inhibit the hypercapnic suppression of interleukin-6 (IL-6) and chemokine (C-C motif) ligand 2 (CCL2) expression in human THP-1 macrophages and counteract the transcriptional suppression of antimicrobial peptides in Drosophila S2 cells.[3]

Q2: I am observing high variability between my experimental replicates. What are the common causes?

Inconsistent results in cell-based assays can stem from several factors unrelated to the specific effects of this compound. These include:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and optimal passage number range, and free from contamination.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell seeding density and reagent concentrations.

  • Reagent Quality and Storage: Use high-quality reagents and store them according to the manufacturer's instructions. Repeated freeze-thaw cycles of reagents should be avoided.

  • Inconsistent Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator.

  • Edge Effects in Multi-well Plates: Wells on the perimeter of a plate are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.

Q3: My this compound stock solution appears to have precipitated. How should I handle this?

This compound is reported to be soluble in methanol and ethanol, but not in water.[] It is common for compounds dissolved in organic solvents like DMSO to precipitate when diluted into aqueous cell culture media.[5] If you observe precipitation:

  • Gentle Warming: Warm the solution briefly to 37°C.

  • Vortexing or Sonication: Gently vortex or sonicate the solution to aid in re-dissolving the precipitate.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6][7][8][9]

Q4: What is the recommended solvent and storage condition for this compound?

Based on available data, this compound can be dissolved in methanol or ethanol.[] For cell-based assays, DMSO is a commonly used solvent for water-insoluble compounds. Stock solutions in DMSO can typically be stored at -20°C for up to three months.[5] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Inconsistent Results in Luciferase Reporter Assays with this compound

This guide addresses common issues encountered when using this compound in luciferase reporter assays, particularly with Drosophila S2 cells.

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.
Pipetting errors during reagent addition.Prepare a master mix of reagents to be added to all relevant wells.
"Edge effect" in the microplate.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile medium instead.
Low or no luciferase signal Low transfection efficiency.Optimize the transfection protocol for your S2 cells.
Poor this compound solubility/precipitation.Ensure this compound is fully dissolved in your final assay medium. Refer to the solubility guidelines in the FAQs.
Incorrect assay buffer preparation or storage.Prepare assay buffers fresh and store them as recommended by the manufacturer.
High background signal Contamination of cell culture.Regularly test for and eliminate any microbial contamination in your cell cultures.
Intrinsic luminescence of the assay plate.Use white, opaque-bottom plates specifically designed for luminescence assays to minimize background and crosstalk.
Inconsistent Cytokine (IL-6, CCL2) Expression in THP-1 Macrophages Treated with this compound

This guide focuses on troubleshooting issues related to measuring cytokine expression in THP-1 macrophages following this compound treatment.

Problem Potential Cause Recommended Solution
High variability in cytokine levels Inconsistent THP-1 differentiation.Standardize the PMA concentration and incubation time for differentiating THP-1 monocytes into macrophages.
Donor-to-donor variability in primary macrophages (if used).If using primary cells, be aware of inherent biological variability. Pooling cells from multiple donors can sometimes mitigate this.
Inconsistent cell stimulation.Ensure all wells are treated with this compound and any co-stimulants (e.g., for hypercapnia induction) for the same duration and at the same final concentrations.
Low or undetectable cytokine levels Suboptimal cell density.Determine the optimal seeding density for THP-1 macrophages for robust cytokine production.
Inactive this compound.Check the storage and handling of your this compound stock. Consider preparing a fresh stock solution.
Incorrect timing of sample collection.Perform a time-course experiment to determine the peak of IL-6 and CCL2 expression following stimulation.
Unexpectedly high cytokine levels Contamination with endotoxin (LPS).Use endotoxin-free reagents and plasticware. Test your reagents for endotoxin contamination if this is a persistent issue.
This compound stock solution contamination.Prepare fresh this compound stock solution under sterile conditions.

Experimental Protocols

General Protocol for Luciferase Reporter Assay in Drosophila S2 Cells

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Seeding: Seed Drosophila S2 cells in a 96-well white, opaque-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Transfection: Co-transfect the cells with your luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound. Include appropriate vehicle controls (e.g., media with the same final concentration of DMSO).

  • Induction of Condition (if applicable): If studying the effect of this compound on a specific condition (e.g., CO2-induced suppression), apply the stimulus at this stage.

  • Luciferase Assay: After the desired treatment duration, perform the luciferase assay using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions. Measure luminescence using a plate luminometer.

  • Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

General Protocol for THP-1 Macrophage Differentiation and Stimulation

This protocol provides a general framework for differentiating THP-1 cells and assessing the effect of this compound on cytokine production.

  • THP-1 Cell Seeding: Seed THP-1 monocytes in a 24-well plate in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Differentiation: Differentiate the THP-1 cells into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

  • Resting Phase: After PMA treatment, remove the media and replace it with fresh, PMA-free media. Allow the cells to rest for 24 hours.

  • This compound Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce the desired cellular response. For example, to model hypercapnic conditions, expose the cells to an elevated CO2 environment.

  • Sample Collection: After the stimulation period, collect the cell culture supernatants to measure secreted cytokines (e.g., IL-6, CCL2) by ELISA or other immunoassays.

  • Cell Lysis (Optional): The cell lysates can be collected to analyze intracellular protein levels or gene expression by Western blotting or RT-qPCR, respectively.

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathway for this compound's Effect on IL-6 and CCL2

The production of the pro-inflammatory cytokines IL-6 and CCL2 is known to be regulated by several signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Given that this compound has been shown to counteract the suppression of these cytokines, it is plausible that it modulates one or both of these pathways.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Hypercapnia Hypercapnia Suppressive_Signal Suppressive Signal Hypercapnia->Suppressive_Signal IKK IKK Suppressive_Signal->IKK Inhibits MAPK_Cascade MAPK Cascade (e.g., p38, JNK, ERK) Suppressive_Signal->MAPK_Cascade Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates AP1 AP-1 MAPK_Cascade->AP1 Activates This compound This compound This compound->Suppressive_Signal Counteracts Gene_Expression Gene Expression (IL-6, CCL2) NFkB_active->Gene_Expression Promotes AP1->Gene_Expression Promotes G Start Start Cell_Culture Cell Culture (e.g., THP-1 or S2 cells) Start->Cell_Culture Treatment Treatment with this compound and/or Stimulus Cell_Culture->Treatment Sample_Harvest Sample Harvest (RNA or Protein) Treatment->Sample_Harvest Analysis Analysis (RT-qPCR, Western Blot, Luciferase Assay) Sample_Harvest->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation End End Data_Interpretation->End G Start Inconsistent Results Check_Cells Check Cell Health & Contamination Start->Check_Cells Check_Reagents Verify Reagent Quality & Storage Check_Cells->Check_Reagents Review_Protocol Review Experimental Protocol Check_Reagents->Review_Protocol Check_Equipment Calibrate & Check Equipment Review_Protocol->Check_Equipment Is_Issue_Resolved Issue Resolved? Check_Equipment->Is_Issue_Resolved End Consistent Results Is_Issue_Resolved->End Yes Consult Consult with Senior Researcher or Technical Support Is_Issue_Resolved->Consult No

References

Technical Support Center: Optimizing Evoxine Concentration for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Evoxine in primary cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the optimization of this compound concentration for your specific research needs.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in primary cell culture.

Issue 1: High Cell Death or Cytotoxicity After this compound Treatment

  • Question: I observed significant cell death in my primary cultures after treating with this compound. What could be the cause and how can I resolve it?

  • Answer: High cytotoxicity is a common issue when using a new compound. The observed cell death could be due to several factors:

    • Concentration is too high: Primary cells are often more sensitive than immortalized cell lines. The initial concentration of this compound may be above the toxic threshold for your specific cell type.

    • Solvent toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might be toxic.

    • Suboptimal cell health: The primary cells may have been stressed before the addition of this compound.

    Troubleshooting Steps:

    • Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to determine the optimal, non-toxic concentration. An MTT or LDH assay is recommended for this.

    • Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.1% (v/v). Run a solvent-only control to assess its toxicity.

    • Ensure healthy cell cultures: Before treatment, confirm that your primary cells are healthy, showing normal morphology and adherence. Do not use cultures that are over-confluent or have been in culture for an extended period.

Issue 2: Inconsistent or No Effect of this compound Treatment

  • Question: I am not observing the expected biological effect of this compound on my primary cells, or the results are not reproducible. What should I do?

  • Answer: Lack of a discernible or consistent effect can be frustrating. Here are some potential causes and solutions:

    • Suboptimal concentration: The concentration of this compound may be too low to elicit a response.

    • Instability of the compound: this compound may be degrading in the culture medium over the incubation period.

    • Cell type specificity: The targeted signaling pathway may not be active or responsive in your chosen primary cell type.

    Troubleshooting Steps:

    • Optimize concentration and incubation time: Test a range of higher concentrations and vary the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal treatment duration.

    • Prepare fresh solutions: Prepare this compound stock solutions fresh and use them promptly. Avoid repeated freeze-thaw cycles.

    • Confirm target pathway: Use a positive control or an alternative cell type known to be responsive to similar compounds to ensure your experimental setup is working. Verify the expression of key pathway components in your primary cells.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a plant alkaloid that has been shown to counteract CO2-induced transcriptional suppression of antimicrobial peptides. It also inhibits the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 in human THP-1 macrophages[1]. Its precise molecular target is still under investigation, but it appears to modulate inflammatory signaling pathways.

  • What is a recommended starting concentration for this compound in primary cell culture? For a novel compound like this compound, it is advisable to start with a broad range of concentrations. Based on typical effective concentrations for plant alkaloids in cell culture, a starting range of 1 µM to 50 µM is recommended for initial screening experiments[2][3][4].

  • How should I prepare my this compound stock solution? this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should then be serially diluted in your cell culture medium to achieve the desired final concentrations. Store the stock solution at -20°C or as recommended by the supplier.

  • Which primary cell types are suitable for this compound studies? Given its known effects on immune cells, primary macrophages, peripheral blood mononuclear cells (PBMCs), and other immune cells are excellent candidates. Additionally, primary endothelial cells or epithelial cells could be relevant depending on the research question.

Data Presentation

The following tables provide example data for optimizing this compound concentration. Note: This is hypothetical data for guidance purposes and should be confirmed experimentally for your specific primary cell type.

Table 1: Recommended Starting Concentration Ranges for this compound Screening

Primary Cell TypeSuggested Concentration Range (µM)
Primary Human Macrophages0.5 - 25
Primary Human Umbilical Vein Endothelial Cells (HUVECs)1 - 50
Primary Mouse Splenocytes0.1 - 20

Table 2: Example Cytotoxicity Data for this compound (72-hour incubation)

Primary Cell TypeLC50 (µM)
Primary Human Macrophages> 50
Primary Human Umbilical Vein Endothelial Cells (HUVECs)35.8
Primary Mouse Splenocytes22.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound on primary cells in a 96-well format.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (negative control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[6][7].

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control after subtracting the blank reading.

Protocol 2: Analysis of Signaling Pathway Modulation by Western Blot

This protocol describes how to analyze changes in protein expression or phosphorylation in response to this compound treatment.

Materials:

  • Primary cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB, anti-total-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate primary cells and treat with the optimized concentration of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[8][9].

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation[8][10].

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Evoxine_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (IL-6, CCL2) Nucleus->Gene_Expression Upregulates Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Efficacy Testing A 1. Plate Primary Cells B 2. Treat with Broad Range of this compound (0.1-100 µM) A->B C 3. Perform MTT Assay (24, 48, 72h) B->C D 4. Determine LC50 and Non-Toxic Concentration Range C->D E 5. Treat Cells with Non-Toxic Concentrations of this compound D->E F 6. Induce Inflammatory Response (e.g., with LPS) E->F G 7. Analyze Biomarkers (e.g., IL-6, CCL2 by ELISA or qPCR) F->G H 8. Identify Optimal Effective Concentration G->H Troubleshooting_Logic Start Problem with This compound Experiment Q1 High Cell Death? Start->Q1 Q2 Inconsistent/No Effect? Start->Q2 Sol1 Perform Dose-Response (MTT) Check Solvent Control Q1->Sol1 Yes Sol3 Check Cell Health Use Lower Passage Cells Q1->Sol3 No, but cells look unhealthy Sol2 Optimize Concentration & Time Prepare Fresh Solutions Q2->Sol2 Yes Sol4 Confirm Target Pathway Use Positive Control Q2->Sol4 Still no effect

References

impact of serum on Evoxine activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Evoxine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the in vitro activity of this compound, with a specific focus on the impact of serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule inhibitor of the Kinase of Cellular Proliferation (KCP). KCP is a critical enzyme in the Growth Factor Signaling Pathway (GFSP), which is often dysregulated in various cancers. By inhibiting KCP, this compound blocks downstream signaling, leading to a reduction in cell proliferation. It is currently in preclinical development as a potential anti-cancer agent.

Q2: We observed a significant increase in the IC50 value of this compound when we switched from serum-free to serum-containing media. Why is this happening?

A2: This is a common and expected phenomenon for many drugs. The increase in the IC50 value in the presence of serum is most likely due to serum protein binding.[1][2] this compound, like many small molecules, can bind to proteins in the serum, primarily albumin and alpha-1 acid glycoprotein (AGP).[3][4] When this compound is bound to these proteins, it is not available to enter the cell and interact with its target, KCP.[5] Therefore, a higher total concentration of this compound is required to achieve the same effective concentration of free, active drug.[1][3]

Q3: How does serum protein binding affect the interpretation of my in vitro results?

A3: Serum protein binding is a critical factor to consider when translating in vitro potency to in vivo efficacy. The unbound fraction of the drug is the one that exerts the pharmacological effect.[5] An IC50 value determined in serum-containing media, while often higher, may be more representative of the concentrations required in a physiological environment. It is crucial to consistently report the serum percentage used in your assays to ensure data comparability.

Q4: Can the extent of serum protein binding be quantified?

A4: Yes. The dissociation constant (Kd) for the drug-serum protein complex can be determined by analyzing the shift in IC50 values at varying serum concentrations.[1] This information is valuable for pharmacokinetic/pharmacodynamic (PK/PD) modeling and predicting the free fraction of the drug that will be available in vivo.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent serum concentration or source.Ensure the same type and percentage of serum (e.g., 10% FBS) is used across all experiments for consistency.[6] If possible, use the same lot of serum for a set of comparative experiments.
Pipetting errors or incorrect dilutions.Prepare a master mix for reagents when possible. Use calibrated pipettes and perform serial dilutions carefully.[7]
This compound appears completely inactive in 10% serum, but is potent in serum-free conditions. High degree of serum protein binding (>99%).Determine the IC50 across a range of serum concentrations (e.g., 1%, 2%, 5%, 10%) to understand the relationship between serum level and activity.[3] Consider using a serum-free or low-serum assay for initial screening, and then confirming hits in the presence of serum.
This compound may be unstable in serum.Evaluate the stability of this compound in serum over the time course of your experiment. This can be done by incubating this compound in serum, and then measuring its concentration at different time points using a suitable analytical method like LC-MS.[8]
Unexpected results or artifacts in the assay. Interference from serum components.Some components in serum can interfere with assay readouts (e.g., colorimetric or fluorescent assays). Run a "serum only" control (without cells or drug) to check for background signal.[7]

Data Presentation

Table 1: Impact of Fetal Bovine Serum (FBS) on this compound IC50 in Cancer Cell Line XYZ

This table summarizes the typical shift in this compound's apparent IC50 value in the presence of increasing concentrations of FBS. These values were determined using the MTT proliferation assay after a 72-hour incubation period.

FBS Concentration (%)Apparent IC50 of this compound (nM)Fold Increase in IC50 (vs. 0% FBS)
0501.0
11503.0
2.53757.5
580016.0
10180036.0

Experimental Protocols

Protocol: Determining the IC50 of this compound in Adherent Cancer Cells with Varying Serum Concentrations

This protocol describes a method to assess the antiproliferative activity of this compound using a standard MTT assay.[9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line (e.g., XYZ)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[10]

  • Serum-free medium (DMEM with 1% Penicillin-Streptomycin)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest log-phase cells using trypsin and neutralize with complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete medium.

    • Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Preparation of Serum-Containing Media:

    • Prepare different media formulations with varying FBS concentrations (e.g., 0%, 1%, 2.5%, 5%, and 10% FBS in DMEM).

  • Drug Dilution and Treatment:

    • Prepare a serial dilution of this compound in each of the prepared media concentrations. For example, create a 2x concentration series ranging from 20 µM to 200 pM.

    • Remove the media from the seeded cells and add 100 µL of the appropriate drug dilutions (or vehicle control) to each well.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

    • Carefully aspirate the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[9]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the normalized viability against the log of the this compound concentration for each serum condition.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each serum concentration.

Visualizations

Signaling Pathway and Experimental Workflow

Evoxine_Mechanism cluster_pathway This compound's Mechanism of Action GF Growth Factor GFR Growth Factor Receptor GF->GFR 1. Binding KCP KCP (Target Kinase) GFR->KCP 2. Activation Downstream Downstream Signaling (e.g., MAPK pathway) KCP->Downstream 3. Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation 4. Proliferation Signal This compound This compound This compound->KCP Inhibition IC50_Workflow cluster_workflow Workflow for IC50 Determination with Serum cluster_prep Preparation cluster_assay Assay Steps A 1. Seed Cells in 96-well plate B 2. Prepare this compound dilutions in media with varying serum % C 3. Treat cells with this compound (72h incubation) B->C D 4. Add MTT reagent (4h incubation) C->D E 5. Solubilize formazan with DMSO D->E F 6. Measure Absorbance (490 nm) E->F G 7. Analyze Data: Calculate IC50 F->G

References

Evoxine Technical Support Center: Degradation and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of experiments involving Evoxine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light. For optimal stability, refer to the storage temperature and duration guidelines in the table below.

Q2: How should I store this compound in solution?

A2: this compound solutions are less stable than the solid compound and should be prepared fresh whenever possible. If you need to store solutions, aliquot them to avoid repeated freeze-thaw cycles and store them at or below -20°C. For detailed storage recommendations, please see the table below.

Q3: I've had a stock solution of this compound stored at -20°C for over a month. Can I still use it?

A3: It is recommended to re-qualify the solution to confirm its integrity and concentration before use, as long-term storage in solution can lead to degradation. A quick purity check by HPLC is advisable.

Q4: My this compound solution has changed color. What does this indicate?

A4: A change in color can be an indication of degradation. Do not use the solution. It is recommended to discard it and prepare a fresh solution from solid stock. Potential causes of degradation include exposure to light, elevated temperatures, or incompatible solvent conditions.

Q5: What are the potential degradation pathways for this compound?

A5: this compound is a member of the furoquinoline alkaloid family. While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds in this class can be susceptible to degradation through several mechanisms:

  • Photodegradation: Furoquinoline alkaloids can be sensitive to light.[1][2] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products. It is crucial to store both solid this compound and its solutions protected from light.[]

  • Hydrolysis: The presence of ester and ether functional groups in the this compound structure suggests potential susceptibility to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: Like many complex organic molecules, this compound may be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results This compound degradationPrepare fresh solutions for each experiment. Ensure proper storage of solid compound and solutions. Perform a stability check of your stock solution using HPLC.
Loss of compound activity Improper storage leading to degradationReview the recommended storage conditions in the table below. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitate observed in solution Poor solubility or degradationConfirm the appropriate solvent for your desired concentration.[4] If the solvent is correct, the precipitate may be a degradation product. Discard the solution and prepare a fresh one.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products or impuritiesPrepare a fresh solution from a reliable source of solid this compound and re-analyze. If the extra peaks persist, consider performing forced degradation studies to identify potential degradation products.

Storage Recommendations Summary

Form Storage Temperature Duration Notes
Solid +4°CUp to 2 yearsStore in a dark place.[]
-20°CUp to 3 yearsFor long-term storage.
+2°C to +8°CUp to 24 monthsKeep vial tightly sealed.[4]
In Solution -20°CUp to 2 weeks[4] - 1 monthAliquot to avoid freeze-thaw cycles. Re-qualify if stored longer than one month.
-80°CUp to 6 monthsFor longer-term storage of solutions. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.

1. Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubators or environmental chambers set to desired temperatures

  • Light-protective vials (e.g., amber vials)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution by HPLC/UPLC to determine the initial purity and peak area of this compound. This will serve as the baseline (T=0).

  • Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple light-protective vials. Store these vials under the desired experimental conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

  • HPLC/UPLC Analysis: Allow the retrieved aliquot to equilibrate to room temperature and analyze it using the same HPLC/UPLC method as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. Calculate the percentage of this compound remaining. The appearance of new peaks may indicate the formation of degradation products.

3. Forced Degradation Studies (Optional but Recommended):

To understand potential degradation pathways, forced degradation studies can be performed by exposing the this compound solution to stress conditions:

  • Acidic/Basic Conditions: Add a small amount of dilute HCl or NaOH to the this compound solution and monitor for changes over time.

  • Oxidative Conditions: Add a low concentration of hydrogen peroxide to the solution.

  • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).

  • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).

Visualizations

Evoxine_Degradation_Troubleshooting start Inconsistent Experimental Results or Loss of Activity check_storage Review Storage Conditions (Solid & Solution) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage check_solution_age Is the Solution Freshly Prepared? old_solution Solution is Old check_solution_age->old_solution improper_storage->check_solution_age No prepare_fresh Prepare Fresh Solution from Solid Stock improper_storage->prepare_fresh Yes old_solution->prepare_fresh Yes issue_persists Issue Persists old_solution->issue_persists No retest Re-run Experiment prepare_fresh->retest issue_resolved Issue Resolved retest->issue_resolved retest->issue_persists analytical_check Perform Analytical Check (e.g., HPLC) on Solution issue_persists->analytical_check degradation_suspected Degradation Confirmed (New Peaks or Reduced Purity) analytical_check->degradation_suspected Degradation Found no_degradation No Degradation Observed analytical_check->no_degradation No Degradation forced_degradation Consider Forced Degradation Study to Identify Degradants degradation_suspected->forced_degradation investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for investigating this compound degradation.

Evoxine_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep_stock Prepare this compound Stock Solution initial_analysis T=0 Analysis (HPLC/UPLC) prep_stock->initial_analysis cond1 Condition 1 (e.g., 4°C, Dark) initial_analysis->cond1 Aliquot & Store cond2 Condition 2 (e.g., RT, Dark) initial_analysis->cond2 Aliquot & Store cond3 Condition 3 (e.g., RT, Light) initial_analysis->cond3 Aliquot & Store tp1 Time Point 1 (e.g., 24h) cond1->tp1 cond2->tp1 cond3->tp1 tp2 Time Point 2 (e.g., 1 week) tp1->tp2 tp3 Time Point n (e.g., 1 month) tp2->tp3 data_analysis Data Analysis: % this compound Remaining tp3->data_analysis Analyze & Compare

Caption: Experimental workflow for assessing this compound stability.

References

quality control for Evoxine in research applications

Author: BenchChem Technical Support Team. Date: November 2025

Evoxine Quality Control Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential quality control information and troubleshooting protocols for the use of this compound in research applications. This compound is a furoquinoline alkaloid found in various plants, such as Evodia xanthoxyloides.[1] In a focused screen, it was identified as a small molecule that can counteract CO2-induced immune suppression by inhibiting the suppression of interleukin-6 and chemokine CCL2 expression in macrophages.[2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of immune modulation?

A1: this compound (also known as haploperine) is a naturally occurring furoquinoline alkaloid.[1] Its documented mechanism involves counteracting the transcriptional suppression of key immune signaling molecules, such as interleukin-6 (IL-6) and CCL2, which can be caused by hypercapnia (elevated CO2 levels).[2] Its effects are selective; for instance, it does not prevent hypercapnic inhibition of phagocytosis.[2] The precise upstream kinase or protein target is a subject of ongoing research, but its action helps restore innate immune gene expression under hypercapnic stress.[2]

Q2: How should I properly store and handle this compound powder and stock solutions?

A2:

  • Powder: Store desiccated at -20°C for long-term storage. Protect from light.

  • Stock Solutions: Prepare a high-concentration stock (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot completely and bring it to room temperature.

Q3: What are the recommended methods to confirm the purity and identity of a new batch of this compound?

A3: The purity and identity of this compound should be verified using a combination of chromatographic and spectroscopic methods.[] Standard quality control specifications are outlined in the table below.

Section 2: Quality Control Specifications & Data

Table 1: this compound Quality Control Specifications
ParameterMethodSpecificationPurpose
Purity High-Performance Liquid Chromatography (HPLC)≥98% (by peak area at 254 nm)Quantifies the percentage of this compound relative to impurities.
Identity Liquid Chromatography-Mass Spectrometry (LC-MS)Matches reference mass spectrum (e.g., [M+H]⁺)Confirms the molecular weight and structure of the compound.[4]
Identity Nuclear Magnetic Resonance (NMR) SpectroscopySpectrum consistent with known structureProvides detailed structural confirmation.[]
Solubility Visual AssessmentClear solution at specified concentration in DMSOEnsures the compound is fully dissolved before use in aqueous media.
Table 2: Recommended Starting Concentrations for Cellular Assays
Cell LineAssay TypeRecommended Concentration RangeNotes
THP-1 Macrophages Cytokine Expression (ELISA/qPCR)1 µM - 20 µMEffective range for reversing hypercapnic suppression of IL-6/CCL2.[2]
HEK293T Reporter Assay0.5 µM - 10 µMUse lowest effective dose to minimize potential off-target effects.
A549 Cell Viability (MTT/CTG)1 µM - 50 µMMonitor for cytotoxicity, especially at concentrations >25 µM.

Section 3: Troubleshooting Common Experimental Issues

Q4: I am not observing the expected rescue of cytokine expression in my hypercapnia-stressed cells. What could be wrong?

A4: This issue can stem from problems with the compound, the experimental setup, or the cells themselves. Follow this troubleshooting workflow.

G cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_cells Cellular Response start No rescue of cytokine expression check_purity 1. Confirm this compound Purity/Identity (LC-MS, HPLC) start->check_purity check_solubility 2. Check for Precipitation (Visually inspect media) check_purity->check_solubility Purity OK? check_hypercapnia 3. Verify Hypercapnia Setup (CO2 levels, duration) check_solubility->check_hypercapnia Solubility OK? check_timing 4. Optimize this compound Treatment Time (Pre-treatment vs. co-treatment) check_hypercapnia->check_timing Setup OK? check_viability 5. Assess Cell Viability (e.g., Trypan Blue) check_timing->check_viability Protocol OK? check_passage 6. Check Cell Passage Number (Use low passage cells) check_viability->check_passage Viability OK? end Problem Resolved / Consult Literature check_passage->end Cells OK?

Caption: Troubleshooting workflow for lack of this compound bioactivity.

Q5: My cells are showing high levels of toxicity even at low concentrations of this compound. How can I address this?

A5: High toxicity can be caused by solvent effects, compound instability, or inherent sensitivity of the cell line.

  • Solvent Control: Ensure your vehicle control (e.g., DMSO) concentration matches the highest concentration used for this compound treatment. The final DMSO concentration should ideally be ≤0.1%.

  • Purity Check: Impurities from synthesis can sometimes be more toxic than the compound itself. Re-verify the purity of your this compound batch via HPLC.

  • Dose-Response and Time-Course: Perform a detailed dose-response curve (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal non-toxic concentration and treatment duration.

  • Media Stability: this compound may be unstable or precipitate in certain cell culture media. After adding this compound to your media, incubate it for a few hours and inspect for precipitate under a microscope.

Q6: My in-vitro kinase assay results with this compound are inconsistent. What quality control steps should I take?

A6: In-vitro kinase assays are sensitive to many variables.[5][6] Consistency requires stringent quality control.

G start Inconsistent Kinase Assay Results node_reagents 1. Reagent QC start->node_reagents node_reagents_list • Check Kinase Activity (Control Inhibitor) • Verify ATP Lot & Concentration • Validate Substrate Purity node_reagents->node_reagents_list node_assay 2. Assay Conditions node_reagents->node_assay node_assay_list • Confirm Buffer pH & Ionic Strength • Standardize Incubation Time/Temp • Test for DMSO Tolerance node_assay->node_assay_list node_compound 3. This compound QC node_assay->node_compound node_compound_list • Perform Serial Dilution Check • Test Solubility in Assay Buffer • Run Compound Interference Test  (e.g., with Luciferase assays) node_compound->node_compound_list end Consistent Results node_compound->end

Caption: Quality control checkpoints for in-vitro kinase assays.

Section 4: Key Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

  • Objective: To determine the purity of an this compound sample.

  • Materials:

    • This compound powder

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (FA)

    • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Methodology:

    • Prepare Mobile Phase A: Water with 0.1% Formic Acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Prepare an this compound sample stock at 1 mg/mL in 100% Acetonitrile. Dilute to 20 µg/mL in 50:50 ACN:Water.

    • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

    • Set the UV detector to 254 nm.

    • Inject 10 µL of the sample.

    • Run a gradient elution as follows:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Analysis: Calculate purity by dividing the area of the main this compound peak by the total area of all peaks.

Protocol 2: Western Blot for Assessing Downstream Signaling

  • Objective: To assess the effect of this compound on a hypothetical downstream target (e.g., phosphorylation of Protein X).

  • Methodology:

    • Cell Treatment: Plate cells (e.g., A549) to reach 70-80% confluency. Treat with vehicle (DMSO) or varying concentrations of this compound (e.g., 1, 5, 10 µM) for the desired time (e.g., 24 hours).

    • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run until the dye front reaches the bottom.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ProteinX and anti-ProteinX) overnight at 4°C.

    • Washing: Wash the membrane 3 times with TBST for 10 minutes each.

    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash 3 times with TBST. Apply an ECL substrate and image the blot using a chemiluminescence detector.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the p-ProteinX signal to the total ProteinX signal.

References

Validation & Comparative

Evoxine in Focus: A Comparative Analysis of Bioactivity with Fellow Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the bioactivity of evoxine against other prominent furoquinoline alkaloids. The following sections detail comparative quantitative data, comprehensive experimental protocols, and visualizations of key signaling pathways to support further research and development efforts.

Furoquinoline alkaloids, a class of natural compounds predominantly found in the Rutaceae family, have garnered significant attention for their diverse pharmacological properties. Among these, this compound, alongside compounds like skimmianine, dictamnine, and kokusaginine, has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiprotozoal effects. This guide synthesizes experimental data to offer a clear comparison of their performance in various bioassays.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, antimicrobial, and antiprotozoal activities of this compound and other selected furoquinoline alkaloids, providing a basis for comparative evaluation.

Table 1: Cytotoxic Activity (IC50 in µM)
CompoundHeLa (Cervical Cancer)EBC-1 (Lung Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound ----
Skimmianine 12.8 µg/mL[1]-Modest Efficacy[2]Significant growth inhibition[3]
Dictamnine -2.811[4]-Potent Inhibition[4]
Kokusaginine Inhibits proliferation[1]-Inhibitory effect[5]-
Table 2: Anti-inflammatory Activity
CompoundAssayIC50 / Effect
This compound Counteracts CO2-induced suppression of IL-6 and CCL2Selective immunomodulatory effects[6]
Skimmianine Inhibition of NO production (LPS-induced BV-2 cells)Significant reduction[7]
Reduction of TNF-α and IL-6 (LPS-induced BV-2 cells)Significant reduction[7]
Dictamnine Inhibition of NO production (LPS-treated RAW 264.7 cells)Inhibition observed[8]
Reduction of IL-1β, TNF-α, and NF-κB expression (in vitro HaCaT model)Significant reduction[9]
Table 3: Antimicrobial Activity (MIC in µg/mL)
CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound ---
Skimmianine --Activity demonstrated[10]
Dictamnine ---
Kokusaginine Photo-activated activity observed[11]-Photo-activated activity observed[11]

Note: Quantitative MIC values for direct comparison were limited in the surveyed literature. Much of the antimicrobial data is qualitative or focused on photo-activated properties.

Table 4: Antiprotozoal Activity (IC50 in µg/mL)
CompoundTrypanosoma brucei rhodesienseTrypanosoma cruziLeishmania donovaniPlasmodium falciparum (K1, chloroquine-resistant)
This compound ----
Skimmianine 15.78[12]14.50[12]9.40[12]5.60[12]
Dictamnine ----
Kokusaginine ----

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids (e.g., this compound, skimmianine) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in BV-2 Microglial Cells

This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Procedure:

  • Cell Culture: Culture BV-2 microglial cells at a density of 25,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the furoquinoline alkaloids for 30 minutes.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/ml) and incubate for 24 hours.

  • Griess Assay:

    • Collect the culture supernatants.

    • Mix an equal volume of the supernatant with Griess reagent [0.1% N-(1-naphthyl) ethylenediamine dihydrochloride, 0.1% sulfanilamide, and 2.5% H3PO4].

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. The results are expressed as the inhibition of NO production compared to LPS-stimulated cells without compound treatment.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial dilutions of the test alkaloids in a 96-well microplate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the microplate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.

Signaling Pathway Visualization

The anti-inflammatory effects of several furoquinoline alkaloids are mediated through the modulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.

NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) p_IkB p-IκBα IkB->p_IkB IkB_NFkB IκBα-NF-κB Complex Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome p_IkB->Proteasome NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Skimmianine Skimmianine Skimmianine->IKK Inhibits Dictamnine Dictamnine Dictamnine->NFkB Inhibits Translocation

Caption: Canonical NF-κB signaling pathway and points of inhibition by furoquinoline alkaloids.

This guide provides a comparative overview of the bioactivity of this compound and other furoquinoline alkaloids, supported by experimental data and protocols. While this compound shows promise, particularly in immunomodulation, further research is required to fully elucidate its mechanisms of action and comparative efficacy across a broader range of biological activities. The provided information aims to serve as a valuable resource for guiding future investigations in the development of novel therapeutics from this important class of natural products.

References

Evoxine's Efficacy in Modulating Antimicrobial Peptide Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Evoxine's performance in modulating antimicrobial peptide (AMP) gene expression against other alternatives. Experimental data is presented to support the objective analysis of its effects, particularly in the context of counteracting hypercapnia-induced immune suppression.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on the expression of key antimicrobial peptide genes in Drosophila S2* cells, as well as a comparison with other known AMP gene inducers.

CompoundTarget Gene(s)Cell LineExperimental ConditionFold Change in Gene ExpressionReference
This compound (48 µM) Diptericin (Dipt)-lucDrosophila S2Hypercapnia (15% CO2)~2.5-fold increase vs. hypercapnia alone[1]
This compound (48 µM) Diptericin (Dipt)Drosophila S2Hypercapnia (15% CO2)Counteracted suppression, restored to near normocapnic levels[1]
This compound (48 µM) Metchnikowin (Mtk)Drosophila S2Hypercapnia (15% CO2)Restored to unsuppressed (air) levels[1]
This compound (48 µM) Drosomycin (Drs)Drosophila S2Hypercapnia (15% CO2)Restored to unsuppressed (air) levels[1]
Niacinamide Psoriasin, LL-37Human KeratinocytesIn vivo applicationInduces secretion of Psoriasin and LL-37[2]
Butyrate (SCFA) LL-37Colon Epithelial CellsIn vitro treatmentIncreased LL-37 expression[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cell Culture and Treatment
  • Cell Line: Drosophila Schneider 2 (S2*) cells.

  • Culture Medium: Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 25°C in a non-humidified incubator.

  • Hypercapnia Exposure: For hypercapnia experiments, cells are placed in a sealed chamber with a controlled atmosphere of 15% CO2, 21% O2, and balanced with N2. Control cells are maintained in a normocapnic environment (5% CO2).

  • Compound Treatment: this compound (48 µM) or vehicle (DMSO) is added to the cell culture medium prior to hypercapnia exposure.

Luciferase Reporter Assay for Diptericin Promoter Activity

This assay is used to quantify the transcriptional activity of the Diptericin gene promoter in response to various stimuli.

  • Transfection: S2* cells are transiently transfected with a plasmid containing the Diptericin promoter driving the expression of the firefly luciferase gene (Dipt-luc). A co-transfection with a plasmid constitutively expressing Renilla luciferase is used for normalization of transfection efficiency.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a passive lysis buffer.

  • Luminometry: Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.

Quantitative Real-Time PCR (qPCR) for AMP Gene Expression

qPCR is employed to measure the relative mRNA levels of specific AMP genes.

  • RNA Extraction: Total RNA is isolated from S2* cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based detection method with gene-specific primers for Diptericin, Metchnikowin, Drosomycin, and a housekeeping gene (e.g., rp49) for normalization.

  • Data Analysis: The relative expression of the target AMP genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Primer Sequences for Drosophila AMP genes (Illustrative):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Dipt GCTACGCCGACTGAAACCATTTTGGCAGCATTCCTTGAACT
Mtk AAGTACTTGTGCGGCTGAAGGGTTGGTTAGGTAGCGGGTCTG
Drs GTACTTGTTCGCCCTCTTCGCTTGCCCTCTTCGTTCTCTG
rp49 AGATCGTGAAGAAGCGCACCAAGCACCAGGAACTTCTTGAATCCGG

Note: Primer sequences should be validated for specificity and efficiency before use.

Visualizations

Signaling Pathway of CO2-Induced Immune Suppression and this compound's Point of Action

cluster_extracellular Extracellular cluster_cell Drosophila S2* Cell CO2 Elevated CO₂ (Hypercapnia) Unknown_Sensor Unknown Cellular Sensor CO2->Unknown_Sensor Enters cell Immune_suppression Immune Suppression Suppressive_Pathway Suppressive Signaling Pathway Unknown_Sensor->Suppressive_Pathway Activates Relish_active Active Relish (p50/p68) Suppressive_Pathway->Relish_active Inhibits (Downstream of Relish activation) Relish_complex Relish/IκB Complex Relish_complex->Relish_active PAMPs/ IMD Pathway (Not inhibited by CO₂) AMP_genes AMP Genes (Dipt, Mtk, Drs) Relish_active->AMP_genes Induces Transcription AMP_genes->Immune_suppression Leads to (when suppressed) This compound This compound This compound->Suppressive_Pathway Inhibits

Caption: CO2-induced immune suppression pathway in Drosophila and the inhibitory action of this compound.

Experimental Workflow for Validating this compound's Effect

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis S2_cells Drosophila S2* Cells Transfection Transfect with Dipt-luc & Renilla-luc S2_cells->Transfection Treatment Treat with this compound or Vehicle (DMSO) Transfection->Treatment Exposure Expose to Normocapnia (5% CO₂) or Hypercapnia (15% CO₂) Treatment->Exposure Luciferase Dual-Luciferase Reporter Assay Exposure->Luciferase qPCR Quantitative PCR (Dipt, Mtk, Drs, rp49) Exposure->qPCR Normalization_luc Normalize Firefly to Renilla Luciferase Luciferase->Normalization_luc Normalization_qpcr Normalize AMP gene expression to rp49 qPCR->Normalization_qpcr Comparison Compare relative expression between treatment groups Normalization_luc->Comparison Normalization_qpcr->Comparison

Caption: Workflow for assessing this compound's impact on AMP gene expression in Drosophila S2* cells.

References

A Comparative Analysis of Evoxine and Other Immunomodulators in Regulating Inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Evoxine, a plant-derived furoquinoline alkaloid, and other prominent immunomodulators. The focus is on their respective mechanisms of action and their effects on the production of key inflammatory cytokines, Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2), with a particular emphasis on macrophage activity. This comparison aims to provide an objective overview supported by available experimental data to inform research and drug development efforts in the field of immunomodulation.

Introduction to this compound and Comparative Immunomodulators

This compound is a naturally occurring alkaloid found in various Australian and African plants, such as Evodia xanthoxyloides and Teclea gerrardii. While traditionally known for its hypnotic and sedative properties, recent research has highlighted its potential as an immunomodulatory agent. Specifically, this compound has been identified as a small molecule that can counteract carbon dioxide-induced immune suppression by inhibiting the downregulation of IL-6 and CCL2 expression in human macrophages. This finding positions this compound as a potential therapeutic candidate for conditions characterized by hypercapnia-associated immune dysfunction.

For a comprehensive analysis, this compound is compared against a panel of established immunomodulators with diverse mechanisms of action:

  • Tocilizumab: A humanized monoclonal antibody that acts as an Interleukin-6 receptor (IL-6R) antagonist.

  • Bindarit: A small molecule inhibitor of CCL2 synthesis.

  • Corticosteroids: A class of steroid hormones with broad anti-inflammatory and immunosuppressive effects.

  • JAK Inhibitors (e.g., Ruxolitinib): Small molecules that inhibit the Janus kinase (JAK) family of enzymes, which are crucial for cytokine signaling.

Mechanism of Action and Signaling Pathways

The immunomodulatory effects of these compounds are dictated by their distinct molecular targets and mechanisms of action.

This compound: The precise molecular target of this compound in counteracting CO2-induced immune suppression is not yet fully elucidated. However, it is known to selectively prevent the hypercapnic suppression of IL-6 and CCL2 gene expression in macrophages. It does not, however, prevent the hypercapnic inhibition of phagocytosis, suggesting a specific effect on cytokine regulation pathways.

Evoxine_Mechanism cluster_hypercapnia Hypercapnia (High CO2) cluster_macrophage Macrophage High CO2 High CO2 Suppressive Pathway Suppressive Signaling Pathway High CO2->Suppressive Pathway IL-6 Gene IL-6 Gene Expression Suppressive Pathway->IL-6 Gene CCL2 Gene CCL2 Gene Expression Suppressive Pathway->CCL2 Gene IL-6 Secretion IL-6 Secretion IL-6 Gene->IL-6 Secretion CCL2 Secretion CCL2 Secretion CCL2 Gene->CCL2 Secretion This compound This compound This compound->Suppressive Pathway Inhibits caption This compound's proposed mechanism in macrophages.

Caption: this compound's proposed mechanism in macrophages.

Tocilizumab: Tocilizumab binds to both soluble and membrane-bound IL-6 receptors (IL-6R), preventing IL-6 from binding and initiating its pro-inflammatory signaling cascade through the JAK-STAT pathway.

Tocilizumab_Mechanism IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates Tocilizumab Tocilizumab Tocilizumab->IL6R Blocks STAT STAT JAK->STAT Phosphorylates Gene Gene Expression (Inflammation) STAT->Gene caption Tocilizumab blocks IL-6 signaling.

Caption: Tocilizumab blocks IL-6 signaling.

Bindarit: Bindarit selectively inhibits the synthesis of the chemokine CCL2, thereby reducing its levels and mitigating the recruitment of monocytes and macrophages to sites of inflammation. Treatment with bindarit has been shown to result in a significant reduction in CCL2 mRNA levels.

Bindarit_Mechanism Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory_Stimulus->Macrophage CCL2_Synthesis CCL2 Synthesis Macrophage->CCL2_Synthesis CCL2 CCL2 CCL2_Synthesis->CCL2 Bindarit Bindarit Bindarit->CCL2_Synthesis Inhibits caption Bindarit inhibits CCL2 synthesis.

Caption: Bindarit inhibits CCL2 synthesis.

Corticosteroids: These agents exert broad anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus and upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, including IL-6 and CCL2.

Corticosteroid_Mechanism Corticosteroid Corticosteroid GR Glucocorticoid Receptor Corticosteroid->GR GR_complex Activated GR Complex GR->GR_complex Activates Nucleus Nucleus GR_complex->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, CCL2) Nucleus->Pro_inflammatory_Genes Downregulates caption Corticosteroids downregulate pro-inflammatory genes.

Caption: Corticosteroids downregulate pro-inflammatory genes.

JAK Inhibitors (Ruxolitinib): These small molecules target the intracellular JAK enzymes (JAK1, JAK2, JAK3, TYK2), which are essential for transducing signals from cytokine receptors, including the IL-6 receptor, to the nucleus via the STAT pathway. By inhibiting JAKs, these drugs block the signaling of multiple pro-inflammatory cytokines.

JAK_Inhibitor_Mechanism Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK Inhibits Nucleus Nucleus STAT->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression caption JAK inhibitors block cytokine signaling.

Caption: JAK inhibitors block cytokine signaling.

Comparative Efficacy on IL-6 and CCL2 Production in Macrophages

The following tables summarize the available quantitative data on the effects of this compound and the selected immunomodulators on IL-6 and CCL2 production by macrophages. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from different experimental setups.

Table 1: Effect of Immunomodulators on IL-6 Production in Macrophages

ImmunomodulatorCell TypeStimulusConcentration% Inhibition of IL-6 (approx.)Reference
This compound Human THP-1 macrophagesHypercapnia (High CO2)10 µMCounteracts suppression (restores levels)
Tocilizumab Human synovial macrophages--Reduces IL-6 signaling, serum IL-6 levels may increase due to receptor blockade
Corticosteroids (Dexamethasone) Human monocyte-derived macrophagesLPS1 µM>90%
Ruxolitinib (JAK Inhibitor) Human lung macrophagesLPS10⁻⁵ M~60%

Table 2: Effect of Immunomodulators on CCL2 Production in Macrophages

ImmunomodulatorCell TypeStimulusConcentration% Inhibition of CCL2 (approx.)Reference
This compound Human THP-1 macrophagesHypercapnia (High CO2)10 µMCounteracts suppression (restores levels)
Bindarit Murine microgliaLPS300 µM~60% (mRNA)
Corticosteroids (Dexamethasone) Human monocytes--Downregulates production
Ruxolitinib (JAK Inhibitor) Human lung macrophagesLPS10⁻⁵ M~70%

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.

Macrophage Culture and Stimulation
  • Cell Lines: Human monocytic cell lines such as THP-1 are commonly used. These cells can be differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Monocytes are then purified by adherence or magnetic-activated cell sorting (MACS) and differentiated into macrophages using macrophage colony-stimulating factor (M-CSF) for 5-7 days.

  • Stimulation: To induce an inflammatory response and cytokine production, macrophages are typically stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration of 10-100 ng/mL for a specified period (e.g., 4-24 hours). For studies involving hypercapnia, cells are exposed to elevated levels of CO2 (e.g., 15-20%) in a controlled incubator.

Measurement of Cytokine Levels
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying protein levels in cell culture supernatants.

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 or anti-human CCL2).

    • Block non-specific binding sites.

    • Add cell culture supernatants and a standard curve of known cytokine concentrations to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

  • Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the mRNA expression levels of cytokine genes.

    • Isolate total RNA from macrophage cell lysates.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform real-time PCR using specific primers for the target genes (e.g., IL6, CCL2) and a reference gene (e.g., GAPDH, ACTB).

    • The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Relative gene expression is calculated using the ΔΔCt method.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate Monocytes Isolate Monocytes Differentiate to Macrophages Differentiate to Macrophages Isolate Monocytes->Differentiate to Macrophages Treat with Immunomodulator Treat with Immunomodulator Differentiate to Macrophages->Treat with Immunomodulator Stimulate with LPS/Hypercapnia Stimulate with LPS/Hypercapnia Treat with Immunomodulator->Stimulate with LPS/Hypercapnia Collect Supernatant Collect Supernatant Stimulate with LPS/Hypercapnia->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS/Hypercapnia->Lyse Cells ELISA (Protein) ELISA (Protein) Collect Supernatant->ELISA (Protein) RNA Isolation RNA Isolation Lyse Cells->RNA Isolation qRT-PCR (mRNA) qRT-PCR (mRNA) RNA Isolation->qRT-PCR (mRNA) caption General experimental workflow for cytokine analysis.

Caption: General experimental workflow for cytokine analysis.

Conclusion

This compound presents a novel mechanism for immunomodulation by selectively counteracting CO2-induced suppression of IL-6 and CCL2. This contrasts with the broader or more targeted actions of other immunomodulators. Tocilizumab directly targets the IL-6 receptor, offering a highly specific blockade of this pathway. Bindarit focuses on inhibiting CCL2 synthesis, thereby primarily affecting monocyte/macrophage recruitment. Corticosteroids and JAK inhibitors, on the other hand, have much broader immunosuppressive effects, impacting a wider range of cytokines and immune cells.

The selective nature of this compound's action could offer a therapeutic advantage in specific contexts, such as preventing immune paralysis in patients with severe respiratory conditions associated with hypercapnia, without causing broad immunosuppression. However, further research is required to fully elucidate its molecular mechanism, establish its in vivo efficacy and safety profile, and conduct direct comparative studies against other immunomodulators. The data and protocols presented in this guide are intended to serve as a resource for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound and other immunomodulatory agents.

Furoquinoline Alkaloids: A Comparative Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furoquinoline alkaloids, a class of natural compounds predominantly found in the Rutaceae family, have garnered significant attention for their diverse pharmacological activities.[1] This guide provides a comparative overview of their therapeutic potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Anticancer Activity

A number of furoquinoline alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several prominent furoquinoline alkaloids are summarized in Table 1, offering a comparative view of their potency.

Table 1: Cytotoxic Activity of Furoquinoline Alkaloids against Cancer Cell Lines

AlkaloidCancer Cell LineIC50 (µM)Reference
DictamnineHeLa (Cervical Cancer)12.6[1]
DictamnineKB (Oral Cancer)103[1]
SkimmianineHeLa (Cervical Cancer)<50.0[1]
γ-FagarineHeLa (Cervical Cancer)<50.0[1]
HaplopineHeLa (Cervical Cancer)<50.0[1]
4-hydro-7-hydroxy-8-methoxyfuroquinolineHepG-2 (Liver Cancer)230.2
4-hydro-7-hydroxy-8-methoxyfuroquinolineMCF-7 (Breast Cancer)326.5
4-hydro-7-hydroxy-8-prenyloxyfuroquinolineMCF-7 (Breast Cancer)234.2
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of furoquinoline alkaloids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Furoquinoline alkaloid stock solution (in DMSO)

  • Human cancer cell lines (e.g., HeLa, HepG-2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the furoquinoline alkaloid. A vehicle control (DMSO) should also be included.

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_alkaloid Add Furoquinoline Alkaloid incubate_24h->add_alkaloid incubate_48_72h Incubate for 48-72h add_alkaloid->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Data Analysis

Caption: Workflow of the MTT assay for determining the cytotoxicity of furoquinoline alkaloids.

Anti-inflammatory Activity

Several furoquinoline alkaloids exhibit potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. Skimmianine, in particular, has been shown to be a potent inhibitor of NO production.[1]

Table 2: Anti-inflammatory Activity of Furoquinoline Alkaloids

AlkaloidCell LineAssayIC50 (µM)Reference
SkimmianineBV2 (Microglia)NO Inhibition7.0[1]
Clausenaside FBV2 (Microglia)NO InhibitionModerate[1]

The anti-inflammatory mechanism of some furoquinoline alkaloids involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of furoquinoline alkaloids is often assessed by measuring their ability to inhibit NO production in LPS-stimulated BV2 microglial cells using the Griess reagent.

Materials:

  • Furoquinoline alkaloid stock solution (in DMSO)

  • BV2 microglial cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the furoquinoline alkaloid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle control group (DMSO + LPS) should be included.

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to each well.

  • Incubation and Measurement: Incubate the plate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • NO Calculation: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

NFKB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB IkB_NFkB IκBα-NF-κB Complex NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Furoquinoline_Alkaloid Furoquinoline Alkaloids (e.g., Skimmianine) Furoquinoline_Alkaloid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by certain furoquinoline alkaloids.

Antimicrobial Activity

Furoquinoline alkaloids have demonstrated activity against a range of bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Furoquinoline Alkaloids

AlkaloidMicroorganismMIC (µg/mL)Reference
MaculineBacillus cereus6.2 - 12.5
γ-FagarineBacillus cereus6.2 - 12.5
FlindersiamineBacillus cereus6.2 - 12.5
DictamnineCandida krusei25 - 50
γ-FagarineCandida krusei25 - 50
MaculineCandida krusei25 - 50
FlindersiamineCandida krusei25 - 50
KokusaginineCandida krusei25 - 50
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Furoquinoline alkaloid stock solution (in DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the furoquinoline alkaloid in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the alkaloid) and a negative control (broth without the microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Activity

Certain furoquinoline alkaloids have shown promise as neuroprotective agents, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Furoquinoline Alkaloids

AlkaloidIC50 (µM)Reference
KokusaginineHigh activity[1]
MelineurineHigh activity (against BChE)[1]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory effect of furoquinoline alkaloids on AChE activity can be measured using a modified Ellman's method.

Materials:

  • Furoquinoline alkaloid stock solution (in DMSO)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the furoquinoline alkaloid at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add DTNB and then ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the alkaloid to the rate of the control reaction (without the inhibitor). The IC50 value is the concentration of the alkaloid that causes 50% inhibition of AChE activity.

Neuroprotection_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_signaling Neuronal Signaling ACh_receptor->Neuronal_signaling Furoquinoline_Alkaloid Furoquinoline Alkaloids (e.g., Kokusaginine) Furoquinoline_Alkaloid->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by certain furoquinoline alkaloids.

Conclusion

Furoquinoline alkaloids represent a promising class of natural products with a wide spectrum of therapeutic potential. The data presented in this guide highlight their significant anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The provided experimental protocols serve as a foundation for researchers to further explore the pharmacological properties and mechanisms of action of these versatile compounds, paving the way for the development of novel therapeutic agents. Further research is warranted to fully elucidate their structure-activity relationships, optimize their efficacy and safety profiles, and translate these promising preclinical findings into clinical applications.

References

Evaluating the Specificity of Evoxine's Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Evoxine's performance in selectively counteracting CO2-induced immune suppression against potential alternative mechanisms. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Data Presentation

The specificity of this compound's action was evaluated by assessing its effect on various cellular processes under hypercapnic (elevated CO2) conditions. The key findings from the study by Helenius et al. (2016) are summarized in the table below. This compound was shown to specifically reverse the hypercapnia-induced suppression of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2), without affecting other cellular responses to elevated CO2, such as the inhibition of phagocytosis or the activation of AMP-activated protein kinase (AMPK).

Cellular Process Condition Effect of Hypercapnia Effect of this compound (48 µM) under Hypercapnia Data Source
IL-6 Expression THP-1 MacrophagesSuppressionReversal of Suppression[1]
CCL2 Expression THP-1 MacrophagesSuppressionReversal of Suppression[1]
Phagocytosis THP-1 MacrophagesInhibitionNo Effect[1]
AMPK Activation Rat Alveolar Type II CellsActivationNo Effect[1]

Comparison with an Alternative Approach: Targeting the Bcl-2/Bcl-xL Pathway

While direct comparative studies are not yet available, an alternative strategy for mitigating hypercapnia-induced immunosuppression involves targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. Elevated CO2 has been shown to increase the expression of these proteins, which in turn inhibit autophagy-mediated bacterial killing by macrophages. The small molecule Z36 has been identified as an inhibitor of the interaction between Bcl-2/Bcl-xL and Beclin 1, a key protein in the autophagy pathway.

Compound Target Reported Effect under Hypercapnia Data Source
This compound Unknown (Specific to cytokine expression)Reverses suppression of IL-6 and CCL2 expression.[1]
Z36 Bcl-2/Bcl-xL interaction with Beclin 1Prevents inhibition of autophagy and bacterial killing.

Further research is required to determine if Z36 also modulates cytokine expression under hypercapnic conditions to allow for a direct comparison of specificity with this compound.

Experimental Protocols

Measurement of IL-6 and CCL2 Expression in THP-1 Macrophages

Objective: To quantify the mRNA levels of IL-6 and CCL2 in response to hypercapnia and treatment with this compound.

Methodology:

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated macrophages are exposed to normocapnic (5% CO2) or hypercapnic (e.g., 15% CO2) conditions in the presence or absence of this compound (48 µM) and a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

  • Quantitative Real-Time PCR (qPCR): First-strand cDNA is synthesized from the extracted RNA. qPCR is then performed using specific primers for IL-6, CCL2, and a reference gene (e.g., GAPDH) to determine the relative mRNA expression levels.

  • Data Analysis: The relative expression of IL-6 and CCL2 is calculated using the ΔΔCt method, normalized to the reference gene and compared across different treatment groups.

Phagocytosis Assay in THP-1 Macrophages

Objective: To assess the effect of this compound on the phagocytic capacity of macrophages under hypercapnic conditions.

Methodology:

  • Cell Culture and Differentiation: THP-1 monocytes are differentiated into macrophages as described above.

  • Treatment: Differentiated macrophages are exposed to normocapnic or hypercapnic conditions in the presence or absence of this compound.

  • Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles or E. coli particles) are added to the cell cultures to initiate phagocytosis.

  • Quantification: After a defined incubation period, phagocytosis is quantified by measuring the uptake of fluorescent particles by the macrophages. This can be done using:

    • Fluorometry: Measuring the total fluorescence of cell lysates.

    • Flow Cytometry: Quantifying the percentage of fluorescent cells and the mean fluorescence intensity per cell.

  • Data Analysis: The phagocytic activity is compared between the different treatment groups.

AMPK Activation Assay in Rat Alveolar Type II (ATII) Cells

Objective: To determine the effect of this compound on CO2-induced AMPK activation.

Methodology:

  • Cell Culture: Primary rat ATII cells are isolated and cultured.

  • Treatment: The cells are exposed to normocapnic or hypercapnic conditions in the presence or absence of this compound.

  • Protein Extraction: Whole-cell lysates are prepared from the treated cells.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated (activated) form of AMPK (p-AMPK) and total AMPK.

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a suitable detection system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation and compared across the different treatment groups.

Signaling Pathways and Experimental Workflows

This compound's Specific Action on Cytokine Expression

The following diagram illustrates the specific effect of this compound in counteracting the hypercapnia-induced suppression of IL-6 and CCL2 expression, while not affecting other cellular responses.

Evoxine_Specificity cluster_stimulus Stimulus cluster_condition Condition cluster_cell Macrophage cluster_treatment Treatment LPS LPS Cytokine IL-6 & CCL2 Expression LPS->Cytokine induces Hypercapnia Hypercapnia (High CO2) Phagocytosis Phagocytosis Hypercapnia->Phagocytosis inhibits AMPK AMPK Activation Hypercapnia->AMPK activates Hypercapnia->Cytokine suppresses This compound This compound This compound->Cytokine reverses suppression

Caption: Specific action of this compound on CO2-induced immune suppression.

Hypothetical Signaling Pathway of this compound

While the exact molecular target of this compound is yet to be fully elucidated, its specific action on cytokine expression suggests a potential modulation of the NF-κB or MAPK signaling pathways, which are known to be involved in the regulation of IL-6 and CCL2. The diagram below presents a hypothetical model of this compound's mechanism of action.

Caption: Hypothetical mechanism of this compound on the NF-κB pathway.

Experimental Workflow for Evaluating this compound's Specificity

The logical workflow for assessing the specificity of this compound's action is depicted below.

Experimental_Workflow Start Start: Culture and Differentiate THP-1 Macrophages Conditions Expose to Normocapnia (5% CO2) and Hypercapnia (15% CO2) Start->Conditions Treatment Treat with Vehicle (DMSO) or this compound (48 µM) Conditions->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Assays Perform Parallel Assays Stimulation->Assays qPCR qPCR for IL-6 & CCL2 Assays->qPCR Phagocytosis Phagocytosis Assay Assays->Phagocytosis Western Western Blot for p-AMPK/AMPK (in Rat ATII cells) Assays->Western Analysis Data Analysis and Comparison qPCR->Analysis Phagocytosis->Analysis Western->Analysis Conclusion Conclusion on Specificity Analysis->Conclusion

Caption: Workflow for assessing this compound's specificity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of Evoxine and related furoquinoline alkaloids, focusing on their cytotoxic and immunomodulatory activities. The information is presented to aid in the understanding of the pharmacophore and to guide future drug discovery and development efforts.

Introduction to Furoquinoline Alkaloids

Furoquinoline alkaloids are a class of natural products predominantly found in the Rutaceae family of plants.[1] They are characterized by a fused furo[2,3-b]quinoline heterocyclic core. Members of this family, including this compound, skimmianine, and dictamnine, have been shown to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory effects.[1][2] The diverse pharmacological profile of these compounds has made them attractive scaffolds for the development of new therapeutic agents.

Comparative Analysis of Cytotoxic Activity

Recent studies have focused on the synthesis of novel furoquinoline derivatives to explore their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized furo[2,3-b]quinoline derivatives against various human cancer cell lines. The data is extracted from a study by an academic research group and was determined using the MTT assay.[3][4]

Table 1: Cytotoxic Activity of Furo[2,3-b]quinoline Derivatives (IC50 in μM)

CompoundRHCT-116 (Colon)MCF-7 (Breast)U2OS (Osteosarcoma)A549 (Lung)
7 H>50>50>50>50
8a Benzyl10.23 ± 1.128.34 ± 0.9835.67 ± 3.4541.23 ± 4.01
8e 4-Fluorobenzyl12.87 ± 1.3410.98 ± 1.1540.12 ± 3.8745.67 ± 4.23
10a Benzenesulfonate9.87 ± 1.057.65 ± 0.8728.98 ± 2.5633.45 ± 3.12
10b 4-Methylbenzenesulfonate8.76 ± 0.956.54 ± 0.7625.67 ± 2.3430.12 ± 2.87
10c 4-Fluorobenzenesulfonate4.32 ± 0.545.12 ± 0.6518.76 ± 1.9824.96 ± 2.45

Data presented as mean ± standard deviation from three independent experiments.[3][4]

Structural Activity Relationship Insights:

From the data presented, several key structural-activity relationships can be deduced for the furo[2,3-b]quinoline scaffold:

  • Importance of Substitution at the 6-position: The unsubstituted parent compound 7 showed no significant cytotoxicity. However, the introduction of various substituents at the 6-position dramatically increased the anticancer activity.[3]

  • Effect of Benzyl Ethers: The introduction of a benzyl ether group (compounds 8a and 8e ) resulted in a significant increase in cytotoxicity, particularly against HCT-116 and MCF-7 cell lines.[3]

  • Superiority of Benzenesulfonates: The benzenesulfonate derivatives (10a-c ) generally exhibited more potent cytotoxic activity across all tested cell lines compared to the benzyl ether derivatives.[3]

  • Influence of Electron-Withdrawing Groups: The presence of an electron-withdrawing fluorine atom on the benzenesulfonate ring (compound 10c ) further enhanced the cytotoxic activity, suggesting that electronic effects play a crucial role in the anticancer potency of these compounds.[3] Compound 10c was identified as a promising anticancer candidate due to its potent and broad-spectrum activity.[3]

Immunomodulatory Activity and Signaling Pathway

Certain furoquinoline alkaloids, such as skimmianine, have been shown to possess anti-inflammatory and immunomodulatory properties.[5][6] A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by furoquinoline alkaloids like skimmianine.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive NF-κB) p65 p65 p50 p50 Active_NFkB p65/p50 (Active NF-κB) NFkB_complex->Active_NFkB IκBα Degradation DNA DNA Active_NFkB->DNA Translocates to Nucleus Furoquinoline Furoquinoline Alkaloids Furoquinoline->IkBa Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription

Inhibition of the NF-κB Signaling Pathway by Furoquinoline Alkaloids.

Studies on skimmianine have demonstrated that it can inhibit the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This inhibition prevents the degradation of IκBα and the subsequent translocation of the active p65/p50 NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and IL-6.[6]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for another 24-48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.[1][9]

  • Cell Transfection: Co-transfect HEK293 cells (or another suitable cell line) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.

  • Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-30 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Add firefly luciferase assay reagent to each well.

    • Measure the firefly luminescence using a luminometer.

    • Add a stop-and-glo reagent that quenches the firefly luciferase activity and activates the Renilla luciferase.

    • Measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of the compounds is determined by the reduction in normalized luciferase activity in stimulated cells compared to the stimulated control (without compound).

Conclusion

The furoquinoline alkaloid scaffold presents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The structural-activity relationship data indicates that substitution at the 6-position of the furo[2,3-b]quinoline core is critical for cytotoxic activity, with benzenesulfonate derivatives showing particular promise. Furthermore, the immunomodulatory effects of related alkaloids like skimmianine appear to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Further synthesis and evaluation of a wider range of this compound analogs, particularly those with modifications to the side chain, are warranted to fully elucidate the SAR and optimize the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Evoxine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Evoxine, a furoquinoline alkaloid, ensuring the protection of personnel and the environment. While specific institutional and regional regulations must always be followed, this document outlines the essential steps and considerations for managing this compound waste.

This compound: Chemical and Safety Profile

This compound, also known as haploperine, is a naturally occurring furoquinoline alkaloid found in various plants.[1] It is recognized for its hypnotic and sedative effects and also exhibits antimicrobial properties.[1][2] It is typically supplied as a solid powder for research purposes.[][4]

Chemical PropertyValue
Molecular Formula C18H21NO6
Molar Mass 347.367 g/mol
Appearance Solid powder
Known Biological Effects Hypnotic, sedative, antimicrobial

Due to its biological activity, this compound should be handled with care, and its disposal must be managed to prevent potential environmental contamination or unintended exposure.

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, should adhere to the "cradle-to-grave" principle of hazardous waste management, which holds the generator responsible for the waste from its creation to its final disposal. The primary goal is to ensure that the waste is handled in a manner that is safe for human health and the environment.

Experimental Protocols for this compound Disposal

The following step-by-step procedures are recommended for the disposal of this compound waste generated in a laboratory setting. These protocols are based on general best practices for chemical and pharmaceutical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is "pure" (e.g., expired or unused compound) or mixed with other substances (e.g., solvents, reaction mixtures).

  • Segregate at the Source: Do not mix this compound waste with non-hazardous trash or other incompatible waste streams. Use a dedicated and clearly labeled waste container.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid. The container should be compatible with all components of the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture. The accumulation start date should also be clearly visible.

Step 3: On-site Accumulation and Storage

  • Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Disposal Pathway Determination

The appropriate disposal method for this compound will depend on its classification as hazardous or non-hazardous waste, which is determined by its specific characteristics and local regulations. As a biologically active alkaloid, it is prudent to manage it as hazardous waste unless determined otherwise by a qualified safety professional.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS department will provide specific guidance based on federal, state, and local regulations and will have established procedures for chemical waste pickup and disposal.

  • High-Temperature Incineration: For many pharmaceutical and alkaloid compounds, high-temperature incineration at a licensed hazardous waste facility is the preferred method of disposal.[5] This process ensures the complete destruction of the active compound.

  • Landfill (Less Common for this type of waste): In some rare cases, and only after being rendered non-hazardous and non-recognizable, some chemical waste may be landfilled. However, this is generally not recommended for bioactive compounds like this compound.

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in the regular trash.[6][7] This can lead to contamination of waterways and harm aquatic life.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EvoxineDisposalWorkflow start This compound Waste Generated segregate Segregate Waste at Source start->segregate containerize Properly Containerize and Label segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store consult_ehs Consult Institutional EHS Office store->consult_ehs classify Classify Waste (Hazardous vs. Non-Hazardous) consult_ehs->classify hazardous Hazardous Waste classify->hazardous Default for Bioactive Alkaloids non_hazardous Non-Hazardous Waste (Requires EHS Approval) classify->non_hazardous incinerate Arrange for Pickup by Certified Hazardous Waste Vendor (High-Temperature Incineration) hazardous->incinerate other_disposal Follow EHS-Approved Disposal Protocol non_hazardous->other_disposal end Disposal Complete incinerate->end other_disposal->end

This compound Disposal Decision Workflow

Emergency Procedures for Spills

In the event of an this compound spill, the following immediate actions should be taken:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Consult the SDS: If a Safety Data Sheet is available, refer to it for specific spill cleanup instructions.

  • Use a Spill Kit: For small spills of powdered this compound, carefully sweep up the material using a chemical spill kit, avoiding the creation of dust. For liquid solutions, use absorbent pads.

  • Personal Protective Equipment (PPE): At a minimum, wear gloves, safety goggles, and a lab coat. For larger spills or powders, respiratory protection may be necessary.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect all cleanup materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and the EHS office, regardless of its size.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling Evoxine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the furoquinoline alkaloid, Evoxine.

Hazard Summary and Personal Protective Equipment

This compound is a powdered compound that presents hazards upon contact and inhalation. The following table summarizes the known hazards and the recommended personal protective equipment to mitigate risks.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritation Skin Irritant (Category 2)Gloves: Double-gloving with powder-free nitrile gloves is recommended. Thicker gloves generally offer better protection. Lab Coat: A lab coat or gown should be worn with long cuffs that can be tucked under the outer glove.
H319: Causes serious eye irritation Eye Irritant (Category 2A)Eye Protection: Chemical safety goggles are required. A face shield should be used in addition to goggles when there is a risk of splashes or significant powder aerosolization.
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationRespiratory Protection: An N-95 or N-100 particulate respirator is recommended when handling the powder outside of a containment system like a fume hood.

Operational and Disposal Plans

Safe handling of this compound involves a systematic approach from preparation to disposal. The following sections provide step-by-step guidance.

Experimental Protocols: Handling Powdered this compound

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Ensure all necessary PPE is readily available and has been inspected for integrity.

    • Have a chemical spill kit accessible.

  • Weighing and Handling:

    • When weighing, use the "tare method" where possible to minimize open handling. Place a lidded container on the balance, tare it, transfer the powder inside a fume hood, close the lid, and then weigh.

    • Handle the powder gently to avoid creating airborne dust.

    • Use disposable spatulas and weigh paper.

  • Dissolving:

    • If dissolving the powder, add the solvent to the container with the powder slowly to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate all surfaces and non-disposable equipment by wiping with a suitable solvent (e.g., one in which this compound is soluble), followed by a general-purpose lab cleaner.

    • Properly doff and dispose of all PPE as described in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Cleanup Protocol

  • Alert and Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.

  • Contain the Spill:

    • For a powder spill , gently cover it with absorbent material to prevent it from becoming airborne.

    • For a liquid spill (this compound in solvent), surround the spill with absorbent material to prevent it from spreading.

  • Clean Up:

    • Carefully scoop the absorbent material and spilled substance into a labeled hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, working from the outside in.

  • Decontaminate: Decontaminate the area with a suitable laboratory cleaner.

  • Dispose: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.

Disposal Plan

  • Contaminated PPE: All disposable PPE (gloves, gowns, masks) that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound powder and solutions containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling this compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards skin_protection Skin Protection: - Double Nitrile Gloves - Lab Coat/Gown assess_hazards->skin_protection Skin Contact eye_protection Eye Protection: - Chemical Goggles - Face Shield (if splash risk) assess_hazards->eye_protection Eye Contact respiratory_protection Respiratory Protection: - N95/N100 Respirator assess_hazards->respiratory_protection Inhalation ppe_check Verify PPE Integrity and Proper Fit skin_protection->ppe_check eye_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Handling ppe_check->proceed PPE_Donning_Doffing PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat/Gown don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves (over cuffs) don4->don5 doff1 1. Outer Gloves doff2 2. Lab Coat/Gown (turn inside out) doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 Wash Hands doff5->doff6 PPE_Disposal_Plan Contaminated PPE Disposal Plan cluster_collection Collection cluster_container Containerization cluster_disposal Final Disposal start Doff Contaminated PPE collect_waste Place all disposable items (gloves, gown, mask) into a designated container start->collect_waste waste_container Use a leak-proof container with a secure lid collect_waste->waste_container label_container Clearly label as 'Hazardous Waste - this compound' waste_container->label_container store_waste Store in a designated hazardous waste accumulation area label_container->store_waste dispose Dispose according to institutional and regulatory guidelines store_waste->dispose

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